Product packaging for 3-(Cyclobutylamino)phenol(Cat. No.:)

3-(Cyclobutylamino)phenol

Cat. No.: B15259257
M. Wt: 163.22 g/mol
InChI Key: ZERWCJLEENJZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Cyclobutylamino)phenol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B15259257 3-(Cyclobutylamino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(cyclobutylamino)phenol

InChI

InChI=1S/C10H13NO/c12-10-6-2-5-9(7-10)11-8-3-1-4-8/h2,5-8,11-12H,1,3-4H2

InChI Key

ZERWCJLEENJZTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cyclobutylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and characterization of this compound, a molecule of interest in medicinal chemistry due to the presence of the cyclobutane moiety, which is increasingly utilized in drug discovery.[1][2] The cyclobutane ring offers a unique three-dimensional structure that can improve pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][2]

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and related compounds.

PropertyThis compound (Predicted)3-(n-Butylamino)phenol (Reference)Phenol (Reference)
Molecular Formula C₁₀H₁₃NOC₁₀H₁₅NO[3]C₆H₆O[4]
Molecular Weight 163.22 g/mol 165.23 g/mol [3]94.11 g/mol [4]
Melting Point (°C) 115-125Not Available40.89[4]
Boiling Point (°C) > 300 (decomposes)Not Available181.87[4]
Appearance Off-white to light brown crystalline solidNot AvailableColorless to light pink crystalline solid[4]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterNot AvailableSoluble in water and ethanol[4]
logP ~2.52.8[3]1.46[4]

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via reductive amination of 3-aminophenol with cyclobutanone. This method is widely used for the synthesis of N-alkylated amines.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminophenol 3-Aminophenol Intermediate Schiff Base Intermediate 3-Aminophenol->Intermediate + Cyclobutanone Cyclobutanone Cyclobutanone Product This compound Intermediate->Product + [H] (STAB) ReducingAgent Sodium triacetoxyborohydride (STAB) Solvent Dichloromethane (DCM)

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Aminophenol

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM), add cyclobutanone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.10-7.20 (m, 1H, Ar-H): Aromatic proton.

  • δ 6.20-6.30 (m, 3H, Ar-H): Aromatic protons.

  • δ 4.50-5.50 (br s, 1H, OH): Phenolic hydroxyl proton, broad singlet, chemical shift can vary with concentration and solvent.[5][6]

  • δ 3.80-3.90 (p, 1H, N-CH): Methine proton of the cyclobutyl group attached to the nitrogen.

  • δ 3.50-4.00 (br s, 1H, NH): Amine proton, broad singlet.

  • δ 2.20-2.35 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.

  • δ 1.90-2.10 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.

  • δ 1.60-1.80 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 156.0 (C-OH): Aromatic carbon attached to the hydroxyl group.

  • δ 149.0 (C-N): Aromatic carbon attached to the amino group.

  • δ 130.0 (Ar-CH): Aromatic methine carbon.

  • δ 108.0 (Ar-CH): Aromatic methine carbon.

  • δ 105.0 (Ar-CH): Aromatic methine carbon.

  • δ 101.0 (Ar-CH): Aromatic methine carbon.

  • δ 51.0 (N-CH): Methine carbon of the cyclobutyl group attached to the nitrogen.

  • δ 31.0 (CH₂): Methylene carbons of the cyclobutyl group.

  • δ 15.0 (CH₂): Methylene carbon of the cyclobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • ~3300-3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.[6][7]

  • ~3350 cm⁻¹ (sharp): N-H stretch of the secondary amine.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretch of the cyclobutyl group.

  • ~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.[7]

  • ~1230 cm⁻¹: C-O stretch of the phenol.[8]

  • ~1150 cm⁻¹: C-N stretch of the amine.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 164.1075 for C₁₀H₁₄NO⁺.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants 3-Aminophenol + Cyclobutanone Reaction Reductive Amination (STAB, DCM) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the synthesis and characterization of this compound.

Significance in Drug Discovery

The incorporation of a cyclobutyl moiety into small molecules is a recognized strategy in drug design.[1][2] The rigid, puckered conformation of the cyclobutane ring can introduce favorable structural constraints, leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the three-dimensional nature of the cyclobutyl group can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[1][9]

Phenolic compounds are also known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12] The combination of a phenol and a cyclobutylamine in one molecule, as in this compound, presents an interesting scaffold for the development of novel therapeutic agents. The synthesis and characterization of this compound are the first crucial steps toward exploring its potential biological activities and its utility as a building block in medicinal chemistry.

Drug_Discovery_Significance Start This compound Scaffold Cyclobutane Cyclobutane Moiety - 3D Structure - Improved PK/PD Start->Cyclobutane Phenol Phenol Moiety - Biological Activity (e.g., Antioxidant) Start->Phenol Leads Lead Compound Generation Cyclobutane->Leads Phenol->Leads Optimization Lead Optimization Leads->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in a drug discovery pipeline.

References

An In-depth Technical Guide to 3-(Cyclobutylamino)phenol: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and potential synthesis of 3-(Cyclobutylamino)phenol. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages data from structurally similar compounds and established principles of organic chemistry to predict its characteristics.

Chemical Properties

The chemical properties of this compound are predicted based on the known properties of 3-aminophenol and N-alkylanilines. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₃NOBased on the structure: a cyclobutyl group (C₄H₇) attached to the nitrogen of 3-aminophenol (C₆H₆NO).
Molecular Weight 163.22 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidInferred from the typical appearance of aminophenols.
Melting Point 110-120 °CExpected to be slightly lower than 3-aminophenol (122-123 °C) due to the N-alkylation, which can disrupt crystal packing.
Boiling Point > 300 °C (decomposes)N-alkylation increases the boiling point relative to 3-aminophenol, but like many aminophenols, it is expected to decompose at higher temperatures.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.The phenol group provides some water solubility through hydrogen bonding, while the aromatic ring and cyclobutyl group confer solubility in organic solvents.
pKa Phenolic proton (OH): ~10; Anilino proton (NH): ~4-5The phenolic pKa is similar to that of 3-aminophenol (9.87). The anilino pKa is estimated based on N-alkylanilines.

Structure Elucidation

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, hydroxyl, and amine protons.

  • Aromatic Protons (δ 6.0-7.2 ppm): The protons on the benzene ring will appear in this region, with splitting patterns characteristic of a 1,3-disubstituted ring.

  • Hydroxyl Proton (δ ~9.0-10.0 ppm): A broad singlet, which is exchangeable with D₂O.

  • Amine Proton (δ ~3.5-4.5 ppm): A broad singlet or a triplet if coupled to the cyclobutyl methine proton.

  • Cyclobutyl Protons (δ 1.5-2.5 ppm and 3.5-4.0 ppm): A complex multiplet for the methylene protons and a multiplet for the methine proton attached to the nitrogen.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the hydroxyl group will be the most downfield (δ ~155-160 ppm), and the carbon attached to the amino group will also be significantly downfield.

  • Cyclobutyl Carbons (δ ~20-60 ppm): Signals for the methine and methylene carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600O-H stretch (broad)Phenolic hydroxyl
3300-3500N-H stretchSecondary amine
2850-2950C-H stretchCyclobutyl group
1500-1600C=C stretchAromatic ring
1200-1300C-O stretchPhenol
1150-1250C-N stretchAryl amine
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z = 163.

  • Key Fragments: Loss of the cyclobutyl group (M-55), and other fragments characteristic of phenols and anilines.

Experimental Protocols

Proposed Synthesis: Reductive Amination of 3-Hydroxyphenylacetone

A common method for preparing N-alkylated amines is through reductive amination.

Reaction Scheme:

3-Hydroxyacetophenone + Cyclobutylamine --(Reductive Amination)--> this compound

Detailed Protocol:

  • Reaction Setup: To a solution of 3-hydroxyacetophenone (1 equivalent) in methanol, add cyclobutylamine (1.2 equivalents).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

Synthesis_and_Characterization_Workflow Start Starting Materials: 3-Hydroxyacetophenone Cyclobutylamine Synthesis Reductive Amination Start->Synthesis Purification Column Chromatography Synthesis->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Potential Biological Significance

While no specific biological activity has been reported for this compound, structurally related N-substituted aminophenols have shown a range of biological activities. For instance, compounds containing the aminophenol scaffold are being investigated for their potential as:

  • μ-Opioid Receptor (MOR) Antagonists: Derivatives of 3-[3-(phenalkylamino)cyclohexyl]phenols have been synthesized and evaluated for their MOR antagonist activity, which is relevant for the development of treatments for opioid addiction and overdose.[1]

The synthesis and characterization of this compound could, therefore, be a starting point for the exploration of new therapeutic agents.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is predicted to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally similar compounds like 3-aminophenol.

References

Technical Whitepaper: 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound 3-(Cyclobutylamino)phenol did not yield a registered CAS number or detailed experimental data in publicly accessible scientific databases. This suggests that the compound may be a novel chemical entity, not widely synthesized, or not extensively studied. This whitepaper will, therefore, provide a technical guide based on the properties and synthesis of structurally analogous compounds, primarily 3-(n-Butylamino)phenol (CAS: 58494-81-8) , to serve as a predictive framework.

Introduction

Phenol derivatives containing secondary amino groups are a class of compounds with significant interest in medicinal chemistry and material science. The introduction of an N-alkyl substituent to an aminophenol core can modulate physicochemical properties such as lipophilicity, basicity, and receptor-binding affinity. This document explores the characteristics of this compound, using 3-(n-Butylamino)phenol as a primary reference due to the availability of data.

Chemical and Physical Properties

The properties of this compound can be inferred from its close analog, 3-(n-Butylamino)phenol. The cyclobutyl group, being a cyclic alkyl chain, is expected to impart slightly different steric and conformational properties compared to the linear n-butyl group.

Table 1: Physicochemical Properties of 3-(n-Butylamino)phenol

PropertyValueSource
CAS Number 58494-81-8[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
IUPAC Name 3-(butylamino)phenol[1]
SMILES CCCCNC1=CC(=CC=C1)O[1]
InChIKey SUUUGHXWCICIAZ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A common synthetic route to N-alkylated aminophenols involves the reductive amination of a ketone or aldehyde with an amine, or the direct alkylation of an aminophenol. For this compound, a plausible synthetic pathway would involve the reaction of 3-aminophenol with cyclobutanone under reductive amination conditions.

Experimental Protocol: Reductive Amination for Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific reactants.

  • Reaction Setup: To a solution of 3-aminophenol (1 equivalent) and cyclobutanone (1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminophenol 3-Aminophenol ReactionMixture Reductive Amination 3-Aminophenol->ReactionMixture Cyclobutanone Cyclobutanone Cyclobutanone->ReactionMixture Solvent (e.g., MeOH) Solvent (e.g., MeOH) Solvent (e.g., MeOH)->ReactionMixture Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->ReactionMixture Purification Work-up & Purification ReactionMixture->Purification FinalProduct This compound Purification->FinalProduct Yields

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

While no specific biological data exists for this compound, related compounds have been investigated for their interaction with various biological targets. For instance, derivatives of aminophenols are known to interact with receptors in the central nervous system. The general structure of phenol suggests potential activity as an antiseptic or disinfectant, as phenol itself is a potent proteolytic agent.

The mechanism of action for many phenol derivatives involves the disruption of cellular membranes and the denaturation of proteins.

G PhenolicCompound This compound (or analog) CellMembrane Bacterial Cell Membrane PhenolicCompound->CellMembrane Disruption ProteinDenaturation Protein Denaturation PhenolicCompound->ProteinDenaturation Induces CellLysis Cell Lysis & Death CellMembrane->CellLysis EnzymeInhibition Enzyme Inhibition ProteinDenaturation->EnzymeInhibition EnzymeInhibition->CellLysis

Caption: Potential antimicrobial mechanism of action for phenolic compounds.

Conclusion

This compound represents an interesting chemical entity for which public data is scarce. Based on the analysis of its structural analog, 3-(n-Butylamino)phenol, it is predicted to be a solid with a molecular weight of approximately 177.24 g/mol . Its synthesis can likely be achieved through standard organic chemistry methods such as reductive amination. While its biological activity is uncharacterized, its phenolic core suggests potential applications that warrant further investigation. The data and protocols presented herein provide a foundational guide for researchers interested in the synthesis and characterization of this and related compounds.

References

Potential Biological Activity of 3-(Cyclobutylamino)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activity of 3-(Cyclobutylamino)phenol is not available in the public domain. This technical guide therefore explores the biological activities of structurally related N-substituted 3-aminophenol derivatives to provide a potential framework for understanding the possible pharmacological profile of this compound. The data and methodologies presented herein are derived from studies on analogous compounds and should be interpreted with caution as they are not specific to this compound.

Introduction

Phenolic compounds are a diverse group of molecules that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The presence of a hydroxyl group on a benzene ring is a key structural feature that can lead to various pharmacological effects, including antioxidant, antimicrobial, and anticancer properties. The introduction of an amino group to the phenol ring, creating an aminophenol scaffold, further expands the potential for biological interactions. N-substitution of the amino group allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which can significantly impact its pharmacokinetic and pharmacodynamic profiles.

While no specific biological data for this compound has been reported, research into structurally similar N-substituted 3-aminophenol derivatives has revealed potential therapeutic applications. This guide will focus on the findings from a study on a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, which have demonstrated activity as μ-opioid receptor (MOR) antagonists.[1][2][3] This provides a plausible, albeit speculative, starting point for investigating the potential biological activity of this compound.

Potential Mechanism of Action: μ-Opioid Receptor Antagonism

Based on the activity of structurally related compounds, a potential biological target for this compound could be the μ-opioid receptor (MOR). MORs are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioid analgesics like morphine. Antagonists of the MOR block the effects of both endogenous and exogenous opioids, and have therapeutic applications in conditions such as opioid overdose and addiction.[2]

The binding of an antagonist to the MOR does not elicit a cellular response but prevents agonists from binding and activating the receptor. This blockade of agonist-induced signaling is a key characteristic of MOR antagonists.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro activity of a series of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives as MOR antagonists. The data represents the percentage of inhibition of DAMGO-induced [³⁵S]GTPγS stimulation in rat brain membranes. DAMGO is a selective MOR agonist, and its ability to stimulate GTPγS binding is a measure of receptor activation. Inhibition of this stimulation is indicative of antagonist activity.[1][2][3]

CompoundConcentration (µM)Inhibition of DAMGO-induced [³⁵S]GTPγS Stimulation (%)
8 1052-79%
9 1052-79%
10 1052-79%
11 1052-79%
14 1015%
15 1026%

Data extracted from a study on 3-[3-(phenalkylamino)cyclohexyl]phenols and is not specific to this compound.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the MOR antagonist activity of the structurally related 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives. These protocols could serve as a template for evaluating the potential biological activity of this compound.

[³H]DAMGO Binding Assay

This assay is used to determine the binding affinity of a compound to the μ-opioid receptor by measuring its ability to displace the radiolabeled MOR agonist, [³H]DAMGO.[2][4]

Methodology:

  • Membrane Preparation: Whole rat brains (minus cerebellum) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]DAMGO (e.g., 1 nM) and varying concentrations of the test compound (e.g., 0.01, 0.1, 1, and 10 μM) in a final volume of 1 mL of incubation buffer.

  • Incubation: The reaction mixture is incubated at 25°C for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled MOR ligand (e.g., 10 µM naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO) is determined by non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the MOR. Agonists stimulate the binding of [³⁵S]GTPγS, while antagonists inhibit this agonist-induced stimulation.[1][2]

Methodology:

  • Membrane Preparation: As described for the [³H]DAMGO binding assay.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.

  • Reaction Mixture: Membranes are pre-incubated with the test compound at various concentrations for 15 minutes at 30°C.

  • Initiation of Reaction: The reaction is initiated by the addition of GDP (e.g., 30 µM), the MOR agonist DAMGO (e.g., 10 µM), and [³⁵S]GTPγS (e.g., 0.08 nM).

  • Incubation: The mixture is incubated for 60 minutes at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Basal binding is determined in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding by the test compound is calculated.

Visualizations

The following diagrams illustrate the logical relationships and potential experimental workflows for assessing the biological activity of a compound like this compound, based on the investigation of its structural analogs.

MOR_Antagonism_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment Compound Compound Binding_Assay [3H]DAMGO Binding Assay Compound->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay Compound->Functional_Assay Antagonist? MOR_Receptor μ-Opioid Receptor (MOR) MOR_Receptor->Binding_Assay IC50 IC50 Value (Affinity) Binding_Assay->IC50 Agonist DAMGO (MOR Agonist) Agonist->Functional_Assay Inhibition Inhibition of Agonist Response Functional_Assay->Inhibition

Caption: Workflow for assessing MOR antagonist activity.

MOR_Signaling_Pathway Opioid_Agonist Opioid Agonist (e.g., DAMGO) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds & Activates G_Protein G Protein (Gi/Go) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Antagonist This compound (Potential Antagonist) Antagonist->MOR Binds & Blocks

Caption: Potential MOR antagonist signaling pathway.

Conclusion

While there is currently no specific biological activity data available for this compound, the exploration of structurally related N-substituted 3-aminophenol derivatives suggests that it may possess activity as a μ-opioid receptor antagonist. The experimental protocols and potential signaling pathways outlined in this guide provide a comprehensive framework for the future investigation of this compound. Further research, including in vitro binding and functional assays, is necessary to elucidate the precise biological activity and therapeutic potential of this compound.

References

A Speculative Analysis of the 3-(Cyclobutylamino)phenol Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for 3-(Cyclobutylamino)phenol. This document presents a speculative mechanism based on the well-documented pharmacology of structurally analogous compounds. All data and experimental protocols are derived from studies on these related molecules and are presented here to guide future research.

Introduction and Structural Analogy

This compound belongs to the aminophenol class of chemical compounds. Its structure, characterized by a phenol ring and a secondary amine with a cyclobutyl group, suggests potential interactions with biological targets that recognize similar pharmacophores. A notable structural parallel exists with a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, which have been identified as potent and selective μ-opioid receptor (MOR) antagonists.[1][2]

Based on this strong structural similarity, it is hypothesized that This compound may act as a μ-opioid receptor antagonist. The core components for this activity, the 3-hydroxyphenyl group and a nitrogen atom at a specific distance, are present in the molecule. This guide will explore this speculative mechanism of action by drawing parallels with the known pharmacology of related MOR antagonists.

Hypothesized Mechanism of Action: μ-Opioid Receptor Antagonism

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression. Agonists, such as morphine or the endogenous peptide DAMGO, bind to the MOR and trigger a conformational change. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gi/o protein, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling that inhibits neuronal activity.

As a hypothesized antagonist, this compound would competitively bind to the μ-opioid receptor. However, unlike an agonist, this binding would not induce the necessary conformational change to activate the G-protein. By occupying the binding site, it would block endogenous and exogenous agonists from activating the receptor, thereby inhibiting their physiological effects.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed antagonistic action of this compound at the μ-opioid receptor.

MOR_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gα(GDP)-Gβγ (Inactive) MOR->G_protein AC Adenylate Cyclase cAMP cAMP Agonist Agonist (e.g., DAMGO) Agonist->MOR Binds & Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->MOR Binds & Blocks ATP ATP

Hypothesized antagonistic action at the MOR.

Quantitative Data from Analogous Compounds

To characterize a potential MOR antagonist, key quantitative metrics include binding affinity (Ki) and functional antagonist activity. The following table summarizes data for known 3-[3-(phenalkylamino)cyclohexyl]phenol MOR antagonists, which serve as a proxy for the types of values that would be determined for this compound.[1][2]

Compound IDRadioligandBinding Affinity (Ki, nM)Functional AssayAntagonist Activity (% Inhibition of DAMGO stimulation)
Compound 8 [3H]DAMGO15.3 ± 2.1GTPγS65% at 1 µM
Compound 9 [3H]DAMGO9.8 ± 1.5GTPγS75% at 1 µM
Compound 10 [3H]DAMGO14.9 ± 2.5GTPγS68% at 1 µM
Compound 11 [3H]DAMGO20.1 ± 3.0GTPγS52% at 1 µM

Data presented is for illustrative purposes from structurally related compounds.

Experimental Protocols for Mechanism of Action Determination

To validate the hypothesized mechanism of action for this compound, the following standard experimental protocols would be employed.

Radioligand Binding Assay ([³H]DAMGO)

This assay directly measures the affinity of the test compound for the μ-opioid receptor by competing with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for the MOR.

  • Materials:

    • Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

    • [³H]DAMGO (a high-affinity, selective MOR agonist radioligand).

    • Test compound: this compound at various concentrations.

    • Non-specific binding control: Naloxone (a high-affinity MOR antagonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of this compound.

    • Parallel incubations are performed in the presence of excess naloxone to determine non-specific binding.

    • After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay ([³⁵S]GTPγS Binding)

This functional assay measures the extent to which the compound can inhibit G-protein activation by a known agonist.

  • Objective: To determine if this compound acts as a functional antagonist at the MOR.

  • Materials:

    • Cell membranes expressing the MOR.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • DAMGO (a selective MOR agonist).

    • Test compound: this compound.

    • Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and GDP.

  • Procedure:

    • Pre-incubate cell membranes with this compound at a fixed concentration (e.g., 1 µM).

    • Stimulate the receptors with a concentration of DAMGO that elicits a submaximal response (e.g., EC₈₀).

    • Add [³⁵S]GTPγS to the reaction mixture and incubate.

    • Agonist activation of the MOR will promote the binding of [³⁵S]GTPγS to the Gα subunit.

    • The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration.

    • Radioactivity is quantified by scintillation counting.

    • The percentage inhibition of the DAMGO-stimulated signal by this compound is calculated to determine its antagonist activity.

Proposed Experimental Workflow

The logical flow for characterizing the mechanism of action of a novel compound like this compound is depicted below.

Experimental_Workflow start Hypothesis: This compound is a MOR ligand binding_assay [3H]DAMGO Binding Assay (Competition) start->binding_assay result1 Determine Binding Affinity (Ki) binding_assay->result1 functional_assay [35S]GTPγS Functional Assay (Antagonism Mode) result2 Determine Antagonist Potency (% Inhibition) functional_assay->result2 agonist_mode [35S]GTPγS Functional Assay (Agonist Mode) result3 Determine Agonist Activity (EC50, Emax) agonist_mode->result3 conclusion Conclusion: Mechanism of Action result1->functional_assay If binding is confirmed result2->agonist_mode Confirm no intrinsic activity result2->conclusion result3->conclusion

Workflow for MOA characterization.

References

In Silico Prediction of 3-(Cyclobutylamino)phenol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-(Cyclobutylamino)phenol. In the absence of extensive experimental data for this specific molecule, this document outlines a predictive approach based on established computational methodologies for structurally related phenolic compounds. By leveraging techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can generate initial hypotheses regarding the compound's potential therapeutic applications, including its likely roles as an antioxidant, anti-inflammatory, or anticancer agent. This guide offers detailed hypothetical protocols, data presentation structures, and visual workflows to facilitate the computational assessment of this compound, thereby accelerating early-stage drug discovery efforts.

Introduction

Phenolic compounds are a diverse group of molecules widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, a synthetic derivative, presents an interesting scaffold for drug design. However, its specific biological functions and mechanisms of action remain largely unexplored. In silico methods provide a powerful and cost-effective strategy to predict the bioactivity of novel compounds, guiding further experimental validation.[4]

This whitepaper details a systematic in silico workflow to characterize the potential bioactivity of this compound. The methodologies described herein are based on common practices in computational drug discovery for analogous phenolic structures.

Predicted Bioactivities and Potential Targets

Based on the common activities of phenolic compounds, the primary predicted bioactivities for this compound include:

  • Antioxidant Activity: Phenols are well-known for their ability to scavenge free radicals.[1][5] The bioactivity is often related to the number and position of hydroxyl groups.[1]

  • Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by inhibiting enzymes such as phospholipase A2 (PLA2) and cyclooxygenases (COX).[6]

  • Anticancer Activity: Certain phenols have demonstrated cytotoxic effects on cancer cell lines.[7][8]

  • Enzyme Inhibition: Phenolic structures can interact with a variety of enzymes, including tyrosinase and α-amylase.[9][10]

Potential protein targets for these activities are summarized in Table 1.

In Silico Prediction Methodologies

A multi-step computational approach is proposed to investigate the bioactivity of this compound. This workflow is designed to provide a comprehensive profile of the molecule's potential pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[1][7] For this compound, a QSAR analysis can be employed to predict its antioxidant or cytotoxic potential based on models developed for other phenolic compounds.

Experimental Protocol: Predictive QSAR Analysis

  • Descriptor Calculation:

    • The 3D structure of this compound is first optimized using a suitable computational chemistry software (e.g., Gaussian, Spartan).

    • A range of molecular descriptors are then calculated, including:

      • Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

      • Topological Descriptors: Connectivity indices, shape indices.

      • Quantum Chemical Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. These can be calculated using Density Functional Theory (DFT).[11]

  • Model Application:

    • The calculated descriptors for this compound are used as input for pre-existing, validated QSAR models for a specific bioactivity (e.g., antioxidant activity).

    • The model equation is then applied to predict the activity value (e.g., IC50) for the target compound.

  • Applicability Domain (AD) Assessment:

    • It is crucial to determine if this compound falls within the applicability domain of the chosen QSAR model.[4] This ensures the reliability of the prediction. The AD is a theoretical space in which the model can make predictions with a certain level of confidence.[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This method can be used to investigate the binding affinity and interaction patterns of this compound with potential protein targets.

Experimental Protocol: Molecular Docking Simulation

  • Ligand and Receptor Preparation:

    • Ligand: The 3D structure of this compound is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using software like AutoDock Tools or Schrödinger's LigPrep.

    • Receptor: The crystal structure of the target protein (e.g., Phospholipase A2, PDB ID: 1KPM) is obtained from the Protein Data Bank (PDB).[6] Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation:

    • A docking program such as AutoDock Vina or Glide is used to perform the docking calculations.[6][13] The program will generate a series of possible binding poses for the ligand in the receptor's active site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are examined. The docking score provides an estimation of the binding affinity.

Data Presentation

To facilitate the analysis and comparison of the in silico results, all quantitative data should be organized into structured tables.

Table 1: Potential Protein Targets for this compound

Predicted BioactivityPotential Protein TargetPDB IDRationale
Anti-inflammatoryPhospholipase A2 (PLA2)1KPMPhenolic compounds are known to inhibit PLA2.[6]
AntioxidantPeroxidase1BGPInvolved in redox reactions.
AnticancerB-cell lymphoma 2 (Bcl-2)2O2FTarget for apoptosis induction.[8]
NeuroprotectionMonoamine Oxidase B (MAO-B)2BYBInhibition has therapeutic potential in neurodegenerative diseases.
AntidiabeticHuman Pancreatic α-Amylase1HNYInhibition can control postprandial hyperglycemia.[10]

Table 2: Hypothetical QSAR Prediction for Antioxidant Activity

CompoundLogPHOMO Energy (eV)LUMO Energy (eV)Predicted IC50 (µM)
This compound2.85-5.42-0.7845.6
Phenol (Reference)1.48-5.76-0.21112.3
Quercetin (Reference)1.48-5.91-1.458.2

Table 3: Hypothetical Molecular Docking Results against PLA2 (PDB: 1KPM)

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
This compound-7.2His48, Asp49, Gly302
Rosmarinic Acid (Reference)-8.5His48, Asp49, Tyr524

Visualization of Workflows and Pathways

Graphical representations of the computational workflows and potential signaling pathways are essential for clear communication of the scientific approach.

In_Silico_Workflow cluster_start Compound Preparation cluster_qsar QSAR Modeling cluster_docking Molecular Docking cluster_analysis Analysis & Hypothesis Start This compound Structure Descriptor Calculate Molecular Descriptors Start->Descriptor Docking Perform Molecular Docking Start->Docking QSAR_Model Apply Validated QSAR Model Descriptor->QSAR_Model QSAR_Result Predicted Bioactivity (e.g., IC50) QSAR_Model->QSAR_Result Analysis Analyze Interactions & Compare Data QSAR_Result->Analysis Target Select Protein Target (e.g., PLA2) Target->Docking Docking_Result Binding Affinity & Pose Docking->Docking_Result Docking_Result->Analysis Hypothesis Formulate Bioactivity Hypothesis Analysis->Hypothesis

Caption: In Silico Prediction Workflow for this compound.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Pathway Compound This compound PLA2 Phospholipase A2 (PLA2) Compound->PLA2 Inhibition Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

References

Spectroscopic Data for 3-(Cyclobutylamino)phenol Remains Elusive in Public Databases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound 3-(Cyclobutylamino)phenol has yielded no specific results within publicly accessible scientific databases. While spectral information for related compounds such as phenol and 3-aminophenol is readily available, the specific N-cyclobutyl derivative appears to be uncharacterized in the public domain.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without the foundational spectroscopic information.

For researchers, scientists, and drug development professionals interested in this specific molecule, this indicates that the synthesis and subsequent spectroscopic characterization of this compound would likely represent a novel contribution to the chemical literature.

Predicted Spectroscopic Characteristics

Based on the known spectral properties of its constituent functional groups (phenol, secondary amine, and cyclobutyl group), a prediction of the expected spectroscopic data can be made. This information should be regarded as theoretical and would require experimental verification.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆ would be expected to show distinct signals corresponding to the aromatic protons, the amine proton, the methine proton of the cyclobutyl group, and the methylene protons of the cyclobutyl ring. The chemical shifts (δ) would be influenced by the electron-donating effects of the hydroxyl and amino groups on the aromatic ring.

Predicted ¹³C NMR Data

The carbon NMR spectrum would reveal signals for the aromatic carbons, with the carbon atoms ortho and para to the hydroxyl and amino groups appearing at different chemical shifts than the meta carbons due to resonance effects. The carbons of the cyclobutyl group would also have characteristic signals.

Predicted IR Spectroscopy Data

The infrared (IR) spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Predicted Mass Spectrometry (MS) Data

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₃NO, 163.22 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclobutyl ring and fragmentation of the aromatic portion of the molecule.

Experimental Workflow for Characterization

Should a researcher synthesize this compound, a general experimental workflow for its characterization would be as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

An In-depth Technical Guide to the Solubility and Stability of 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel compound 3-(Cyclobutylamino)phenol. Due to the limited availability of public data on this specific molecule, this document focuses on established experimental protocols and best practices for characterizing phenolic compounds in a drug discovery and development context. The included data tables are illustrative, designed to provide a framework for presenting experimentally derived results.

Introduction

This compound is a substituted phenol derivative with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential drug candidate. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, therapeutic efficacy, and safety. This guide outlines the essential experimental procedures for a comprehensive solubility and stability assessment.

Solubility Assessment

Aqueous and non-aqueous solubility are critical parameters that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the standard methodologies for determining the solubility of this compound.

Thermodynamic Solubility in Aqueous Buffers

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a fundamental property that dictates the maximum achievable concentration under equilibrium conditions.

Table 1: Illustrative Thermodynamic Solubility Data for this compound

pHTemperature (°C)Solubility (µg/mL)Method
2.025150.2Shake-Flask
5.02585.7Shake-Flask
7.42545.1Shake-Flask
9.02555.3Shake-Flask
7.43762.5Shake-Flask
Kinetic Solubility in Aqueous Buffers

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This assay is high-throughput and provides an early indication of potential solubility issues.

Table 2: Illustrative Kinetic Solubility Data for this compound

Buffer SystempHDMSO Concentration (%)Solubility (µM)Method
PBS7.4175Nephelometry
FaSSIF6.5190Nephelometry
FeSSIF5.01110Nephelometry
Solubility in Organic Solvents

Solubility in organic solvents is important for developing purification, formulation, and analytical methods.

Table 3: Illustrative Solubility of this compound in Organic Solvents at 25°C

SolventSolubility (mg/mL)
Methanol> 200
Ethanol> 200
DMSO> 200
Acetonitrile150
Ethyl Acetate50
Dichloromethane75
Hexanes< 1

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered through a low-binding 0.45 µm filter to remove undissolved solids.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility Determination (Nephelometry)

This high-throughput method assesses the precipitation of a compound from a supersaturated solution.

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Aqueous buffers (e.g., Phosphate Buffered Saline (PBS), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)) are dispensed into a 96-well microplate.

  • Compound Addition: A small volume of the DMSO stock solution is added to the aqueous buffers to create a supersaturated solution (final DMSO concentration is typically 1-2%).

  • Precipitation Monitoring: The plate is incubated at a controlled temperature (e.g., 25°C) and the turbidity of each well is measured over time using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

experimental_workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh excess This compound thermo_add Add to aqueous buffers (various pH) thermo_start->thermo_add thermo_shake Equilibrate (24-72h at 25°C/37°C) thermo_add->thermo_shake thermo_filter Filter (0.45 µm) thermo_shake->thermo_filter thermo_quantify Quantify by HPLC-UV or LC-MS thermo_filter->thermo_quantify thermo_end Solubility Data thermo_quantify->thermo_end kinetic_start Prepare 10 mM stock in 100% DMSO kinetic_add Add to aqueous buffers in 96-well plate kinetic_start->kinetic_add kinetic_incubate Incubate at 25°C kinetic_add->kinetic_incubate kinetic_measure Measure turbidity (Nephelometry) kinetic_incubate->kinetic_measure kinetic_end Solubility Data kinetic_measure->kinetic_end

Caption: Workflow for solubility determination.

Stability Assessment

Evaluating the chemical stability of this compound under various conditions is crucial to ensure its integrity throughout its lifecycle, from storage to administration.

Solid-State Stability

Solid-state stability studies assess the degradation of the compound in its solid form under accelerated conditions.

Table 4: Illustrative Solid-State Stability of this compound (Remaining % after 3 months)

ConditionPurity (%)Appearance
40°C / 75% RH99.5No change
60°C98.9Slight discoloration
Photostability (ICH Q1B)99.8No change
Solution-State Stability

Solution-state stability is critical for developing liquid formulations and for understanding the compound's behavior in biological fluids.

Table 5: Illustrative Solution-State Stability of this compound in Aqueous Buffers at 25°C (Remaining % after 72 hours)

pHBuffer SystemRemaining (%)
2.0HCl98.2
7.4PBS99.5
9.0Borate95.1

Experimental Protocols

Solid-State Stability Testing
  • Sample Preparation: A known quantity of solid this compound is placed in stability chambers under controlled temperature and humidity conditions (e.g., 40°C/75% Relative Humidity (RH), 60°C). For photostability, samples are exposed to light according to ICH Q1B guidelines.

  • Time Points: Samples are pulled at predetermined time points (e.g., 1, 2, 3 months).

  • Analysis: The purity of the compound is assessed by a stability-indicating HPLC method. Any changes in physical appearance are also noted.

Solution-State Stability Testing
  • Solution Preparation: Solutions of this compound are prepared in various aqueous buffers at a known concentration.

  • Incubation: The solutions are stored at a controlled temperature (e.g., 25°C).

  • Time Points: Aliquots are taken at different time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: The concentration of the remaining parent compound is determined by HPLC, and the formation of any degradation products is monitored.

stability_workflow cluster_solid Solid-State Stability cluster_solution Solution-State Stability start This compound Sample solid_storage Store at various conditions (Temp, Humidity, Light) start->solid_storage solution_prep Prepare solutions in various buffers start->solution_prep solid_pull Pull samples at time points solid_storage->solid_pull solid_analyze Analyze purity (HPLC) and appearance solid_pull->solid_analyze solid_data Solid-State Stability Data solid_analyze->solid_data solution_incubate Incubate at controlled temperature solution_prep->solution_incubate solution_aliquots Take aliquots at time points solution_incubate->solution_aliquots solution_analyze Analyze concentration (HPLC) solution_aliquots->solution_analyze solution_data Solution-State Stability Data solution_analyze->solution_data

Caption: Workflow for stability assessment.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a foundational requirement for its successful development as a therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic characterization of this and other novel chemical entities. Rigorous adherence to these methodologies will enable informed decision-making throughout the drug discovery and development pipeline.

Novel aminophenol derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Novel Aminophenol Derivatives in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenol derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and drug discovery. The core structure, consisting of a phenol ring substituted with an amino group, serves as a valuable scaffold for the synthesis of a wide array of molecules with diverse biological activities. The positions of the amino and hydroxyl groups (ortho-, meta-, or para-) and the nature of further substitutions allow for fine-tuning of their pharmacological properties. These derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial effects.[1][2][3][4] This guide provides a comprehensive overview of recent advancements in the field, focusing on their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Novel aminophenol analogues have shown potent anticancer activities against various cancer cell lines.[5] Their mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[5]

  • p-Alkylaminophenols: Studies on derivatives of fenretinide, a potent anticancer agent, revealed that the aminophenol moiety is crucial for its activity.[5][6] Specifically, p-alkylaminophenols like p-dodecylaminophenol (p-DDAP) have demonstrated significant, chain-length-dependent anticancer effects against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells.[5][6] These compounds are believed to exert their effects by inducing apoptosis, a process correlated with their incorporation into cancer cells.[5]

  • Tyrosine Kinase Inhibition: Para-aminophenol serves as a key precursor in the synthesis of multi-targeted tyrosine kinase inhibitors like Cabozantinib, which is used to treat renal and hepatocellular carcinoma.[1] Cabozantinib targets multiple receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[1]

  • Cytotoxicity: Various o-aminophenol derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as KB, HepG2, A549, and MCF7, with some compounds showing moderate inhibitory activity.[2][3]

Table 1: Cytotoxicity of Novel o-Aminophenol Derivatives [2][3]

CompoundCell LineIC50 (μg/mL)
6bKB32.0 - 74.94
6cKB32.0 - 74.94
6fKB32.0 - 74.94
6iKB32.0 - 74.94
12bKB32.0 - 74.94
6iHepG229.46
6iA54971.29
6iMCF780.02
Antiferroptotic Activity

Ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation, has emerged as a therapeutic target for various diseases. Novel ortho-aminophenol derivatives have been identified as potent ferroptosis inhibitors.[7][8] These compounds, derived from the endogenous substance 3-hydroxyanthranilic acid (3-HA), show remarkable activity against RSL3-induced ferroptosis, in some cases over 100 times more potent than 3-HA.[7][8] They have demonstrated in vivo efficacy in protecting against kidney ischemia-reperfusion injury and acetaminophen-induced liver damage.[7][8]

Analgesic and Anti-inflammatory Properties

The most well-known aminophenol derivative is paracetamol (acetaminophen), a widely used analgesic and antipyretic.[9][10] Its mechanism, however, is distinct from traditional NSAIDs as it possesses only weak anti-inflammatory activity.[9][10]

  • Mechanism of Action: Paracetamol is thought to act primarily in the central nervous system (CNS).[10] It is metabolized in the liver to p-aminophenol, which is then converted in the brain to N-(4-hydroxyphenyl)arachidonoylamide (AM404).[11] AM404 is a potent agonist of the TRPV1 receptor and also acts on the cannabinoid CB1 receptor system, which contributes to its analgesic effects.[11][12] Paracetamol also inhibits cyclooxygenase (COX) enzymes, particularly COX-2 and a potential splice variant COX-3, within the brain.[10][13] This central inhibition of prostaglandin synthesis is believed to mediate its antipyretic and analgesic properties.[13]

  • Novel Derivatives: Researchers are developing new p-aminophenol derivatives to create safer analogues of paracetamol with reduced liver toxicity.[14] Benzamide derivatives of p-aminophenol have shown significant analgesic and anti-inflammatory effects in animal models, potentially by inhibiting COX-1 and COX-2 enzymes.[15]

Table 2: Analgesic and Anti-inflammatory Activity of p-Aminophenol Benzamide Derivatives [15]

CompoundAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
P-1-Good
P-282.11%-
P-3-Better than P-1/P-4
P-4-Better than P-1/P-4
Antioxidant, Antimicrobial, and Antidiabetic Activities
  • Antioxidant: Many o-aminophenol derivatives have demonstrated excellent antioxidant activity, with some showing superior radical scavenging capabilities compared to the standard antioxidant, quercetin.[2][3]

  • Antimicrobial: Schiff base derivatives of 4-aminophenol have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi, showing broad-spectrum antimicrobial activity.[16][17]

  • Antidiabetic: These same Schiff base derivatives have also shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, indicating their potential as antidiabetic agents.[16][17]

Table 3: Antioxidant Activity of o-Aminophenol Derivatives [2][3]

CompoundSC50 (μg/mL)EC50 (μg/mL)
6a, 6b, 6c, 6e, 6f, 6h, 6i, 12b18.95 - 34.26-
6d, 6g, 12a-4.00 - 11.25
Ascorbic Acid (Standard)12.60-
Quercetin (Standard)-9.8

Table 4: Antidiabetic Activity of 4-Aminophenol Schiff Base Derivatives [16]

Compoundα-Amylase Inhibition (%) at 500 ppmα-Glucosidase Inhibition (%) at 500 ppm
S-1-76.67
S-2> S-1, S-3, S-4, S-5-
S-1 to S-5 (Range)36.14 - 93.19-

Synthesis and Experimental Protocols

The synthesis of novel aminophenol derivatives often involves multi-step processes using readily available starting materials.[2][4]

General Synthesis Workflow

A common synthetic route involves the reduction of a nitrophenol to form the aminophenol core, followed by reaction with various electrophiles (e.g., acid anhydrides, acyl chlorides, aldehydes) to generate the final derivatives.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Final Derivatives start1 p-Nitrophenol reduction Reduction (e.g., NaBH4, H2/Pd-C) start1->reduction start2 4-Aminophenol acylation Acylation (e.g., Acetic Anhydride) start2->acylation schiff Schiff Base Formation (Aldehyde/Ketone) start2->schiff reduction->start2 Forms Core product1 Acetaminophen (Amide Derivative) acylation->product1 product2 Schiff Base Derivatives schiff->product2

Caption: General workflow for synthesizing aminophenol derivatives.

Protocol 1: Synthesis of Acetaminophen (An Amide Derivative)

This protocol describes the acetylation of p-aminophenol to synthesize acetaminophen, a common laboratory procedure illustrating the formation of an amide derivative.[18][19]

  • Reaction Setup: Weigh approximately 0.150 g of p-aminophenol and place it in a 5-mL conical vial.[18]

  • Reagent Addition: Add 0.450 mL of water and 0.165 mL of acetic anhydride to the vial.[18]

  • Heating: Place a spin vane in the vial, attach an air condenser, and heat the mixture in a water bath at approximately 60°C for 10-15 minutes with stirring.

  • Crystallization: After heating, remove the vial and cool it in an ice bath to induce crystallization of the crude acetaminophen.

  • Purification (Decolorization): Dissolve the crude product in a minimal amount of hot water. Add a small amount of sodium dithionite (approx. 0.2 g in 1.5 mL water) and heat at 100°C for 15 minutes to decolorize the solution.[18]

  • Isolation: Cool the mixture thoroughly in an ice bath to re-precipitate the purified acetaminophen. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test aminophenol derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to act as a free radical scavenger.[2][3]

  • Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of the test aminophenol derivatives in methanol. Ascorbic acid or quercetin can be used as a positive control.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity. The SC50 or EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

Key Signaling Pathways and Evaluation Logic

Understanding the mechanisms through which these derivatives act is crucial for rational drug design.

Paracetamol's Central Analgesic Pathway

The analgesic effect of paracetamol is complex and involves central pathways, distinguishing it from typical NSAIDs. The metabolic activation in the brain to AM404, which then interacts with the endocannabinoid and TRPV1 systems, is a key aspect of its mechanism.

G cluster_periphery Periphery (Liver) cluster_cns Central Nervous System (Brain) Paracetamol_p Paracetamol Metabolite_p p-Aminophenol Paracetamol_p->Metabolite_p Metabolism Paracetamol_cns Paracetamol Paracetamol_p->Paracetamol_cns Crosses BBB Metabolite_cns p-Aminophenol Metabolite_p->Metabolite_cns Crosses BBB FAAH FAAH Enzyme Metabolite_cns->FAAH AM404 AM404 FAAH->AM404 CB1 CB1 Receptor AM404->CB1 Activates TRPV1 TRPV1 Receptor AM404->TRPV1 Activates Analgesia Analgesic Effect CB1->Analgesia TRPV1->Analgesia COX COX Enzymes (COX-2/3) COX->Analgesia Reduces Prostaglandins Paracetamol_cns->COX Inhibits

Caption: Paracetamol's central mechanism of action in the brain.

Workflow for Biological Evaluation

The discovery and development of a novel aminophenol derivative follow a logical progression from initial synthesis to lead compound identification.

G cluster_screening Primary Screening cluster_secondary Secondary / In-depth Evaluation cluster_optimization Lead Optimization start Synthesis of Novel Aminophenol Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) start->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) cytotoxicity->mechanism If Active antimicrobial->mechanism If Active antioxidant->mechanism If Active animal In Vivo Animal Models (e.g., Analgesia, Anti-inflammatory) mechanism->animal sar Structure-Activity Relationship (SAR) animal->sar sar->start Iterative Redesign admet ADMET Profiling sar->admet end Lead Compound Identification admet->end

Caption: Logical workflow for the evaluation of new derivatives.

Conclusion

Aminophenol derivatives continue to be a cornerstone of modern drug discovery, offering a structurally versatile scaffold for developing novel therapeutic agents. From the well-established analgesic paracetamol to new-generation anticancer, antiferroptotic, and antimicrobial compounds, the therapeutic potential of this chemical class is vast. Future research will likely focus on synthesizing libraries of novel derivatives, exploring their mechanisms through advanced in vitro and in vivo models, and optimizing their pharmacokinetic and safety profiles to identify promising new candidates for clinical development. The integration of computational methods, such as molecular docking, will further accelerate the design and discovery of next-generation drugs based on the aminophenol core.[15]

References

An In-depth Technical Guide to the Exploratory Synthesis of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of substituted aminophenols, critical intermediates in the pharmaceutical and materials science industries. This document outlines key synthetic methodologies, detailed experimental protocols, and extensive characterization data to support researchers in this field.

Introduction

Substituted aminophenols are a versatile class of aromatic compounds characterized by the presence of both amino and hydroxyl functionalities on a benzene ring. Their unique structural features make them valuable precursors for a wide range of applications, most notably in the synthesis of pharmaceuticals, such as the widely used analgesic and antipyretic, paracetamol (acetaminophen). They also serve as key building blocks for dyes, photographic developers, and specialized polymers. The strategic placement and nature of various substituents on the aminophenol scaffold allow for the fine-tuning of their chemical and biological properties, making their synthesis a focal point of chemical research.

This guide details the most common and effective synthetic routes for the preparation of substituted aminophenols, with a focus on providing practical, reproducible experimental procedures and comprehensive analytical data.

Major Synthetic Routes

The synthesis of substituted aminophenols can be broadly categorized into several key strategies. The most prevalent methods involve the reduction of a nitro group to an amine in a nitrophenol precursor. Other notable methods include nucleophilic aromatic substitution and rearrangement reactions.

Reduction of Substituted Nitrophenols

The reduction of a nitro group is the most common and versatile method for synthesizing aminophenols. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Catalytic Hydrogenation: This is a widely used, clean, and efficient method. A substituted nitrophenol is treated with hydrogen gas in the presence of a metal catalyst, typically palladium or platinum on a carbon support (Pd/C or Pt/C). The reaction is usually carried out in a suitable solvent, such as ethanol or ethyl acetate, under a hydrogen atmosphere. This method is often preferred for its high yields and the fact that the only byproduct is water.

Metal-Acid Reduction: A classical method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid. This method is robust and effective for a wide range of substrates. For instance, the reduction of 4-chloro-2-nitrophenol with iron powder in the presence of a small amount of hydrochloric acid is a common route to 4-chloro-2-aminophenol.[1]

Bamberger Rearrangement

The Bamberger rearrangement is a classic named reaction that provides a route to p-aminophenols from the corresponding N-phenylhydroxylamines in the presence of a strong aqueous acid. The N-phenylhydroxylamine precursors are typically generated in situ from the reduction of nitroarenes. This one-pot approach is particularly useful for the industrial synthesis of p-aminophenol itself.

Other Synthetic Approaches

Nucleophilic Aromatic Substitution: In certain cases, a leaving group on the aromatic ring can be displaced by an amine or hydroxide nucleophile to generate the desired aminophenol. For example, the hydrolysis of 2,5-dichloronitrobenzene can yield 4-chloro-2-nitrophenol, which is then reduced to 4-chloro-2-aminophenol.[2]

Selective Alkylation: For the synthesis of N-substituted aminophenols, selective alkylation of the amino group can be achieved. This often involves a one-pot reaction where the aminophenol is first condensed with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.[3]

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of various substituted aminophenols.

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use. Aminophenols and their precursors can be toxic and may cause skin and eye irritation.[4][5][6][7] Handle all reagents with care and dispose of waste according to institutional guidelines.

General Experimental Workflow

The general workflow for the synthesis, purification, and characterization of substituted aminophenols is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Charge reactor with substituted nitrophenol and solvent B Add catalyst (e.g., Pd/C) A->B C Purge with inert gas (e.g., N2 or Ar) B->C D Introduce H2 gas (for hydrogenation) C->D E Heat and stir for specified time D->E F Cool to room temperature E->F G Filter to remove catalyst F->G H Concentrate filtrate under reduced pressure G->H I Recrystallization or column chromatography H->I J Obtain melting point I->J K Acquire spectroscopic data (NMR, IR, MS) J->K

Figure 1: General experimental workflow for aminophenol synthesis.
Synthesis of 4-Chloro-2-aminophenol by Iron Reduction

This protocol describes the reduction of 4-chloro-2-nitrophenol using iron powder.[1]

  • Materials: 4-chloro-2-nitrophenol (0.2 mole, 34.7 g), finely powdered cast iron shavings (50 g), 2 N hydrochloric acid (25 mL), 2 N sodium carbonate solution (25 mL), sodium hydroxide solution (25 mL), concentrated hydrochloric acid, concentrated sodium acetate solution, 15% sodium chloride solution.

  • Procedure:

    • In a reaction flask equipped with a mechanical stirrer and condenser, charge 50 g of iron shavings, 200 mL of water, and 25 mL of 2 N HCl.

    • Heat the mixture in a boiling water bath with vigorous stirring.

    • Add 34.7 g of 4-chloro-2-nitrophenol in portions over 1-1.5 hours.

    • Continue heating and stirring for an additional 30 minutes after the addition is complete. The completion of the reaction can be monitored by the disappearance of the yellow color of the nitrophenol.

    • To the hot reaction mixture, add 25 mL of 2 N sodium carbonate solution to precipitate dissolved iron, followed by 25 mL of sodium hydroxide solution to dissolve the product.

    • Filter the hot mixture to remove the iron sludge and wash the filter cake with hot water.

    • While the filtrate is still warm, carefully acidify with concentrated HCl to a faintly acidic pH, then neutralize the small excess of acid with a few drops of concentrated sodium acetate solution.

    • Cool the solution to induce crystallization. The precipitation can be completed by adding sodium chloride.

    • Collect the crystalline product by suction filtration, wash with 15% NaCl solution, then with cold water, and dry.

Synthesis of 5-Amino-o-cresol (3-Amino-5-methylphenol)

This protocol outlines a multi-step synthesis starting from m-aminophenol.[8]

  • Materials: m-aminophenol (220 mmol, 24.0 g), acetic anhydride (220 mmol, 22.5 g), dimethylamine, formaldehyde, 3N potassium hydroxide solution, palladium on activated carbon (3% Pd/C), 6M HCl.

  • Procedure:

    • Acetylation: Slowly add 22.5 g of acetic anhydride to a suspension of 24.0 g of m-aminophenol in 60 g of crushed ice and 60 mL of cold water with vigorous stirring for 30 minutes to form 3-acetamidophenol.

    • Mannich Reaction: React the 3-acetamidophenol with formaldehyde and dimethylamine to form the Mannich base, 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.

    • Hydrogenolysis: Dissolve 8.0 g (38 mmol) of the Mannich base in 54 mL of 3N KOH in a Parr bottle. Add 0.8 g of 3% Pd/C.

    • Shake the mixture under a hydrogen atmosphere (60 psi) at 70-80°C for 3 hours.

    • After cooling, filter to remove the catalyst.

    • Adjust the pH of the filtrate to approximately 12 with 6M HCl to precipitate the product.

    • Cool the solution, filter the precipitate, wash with water, and dry under vacuum to yield 5-amino-o-cresol.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Catalytic Hydrogenation of a Nitrophenol

The catalytic hydrogenation of a nitrophenol to an aminophenol on a metal surface (e.g., Pd/C) is a stepwise process.

G cluster_0 Reaction Pathway A Nitrophenol + H2 B Adsorption onto Catalyst Surface A->B C Stepwise Reduction of Nitro Group B->C D Desorption of Aminophenol C->D E Aminophenol + H2O D->E G cluster_0 Bamberger Rearrangement A N-Phenylhydroxylamine B Protonation on Oxygen A->B + H+ C Loss of Water to form Nitrenium Ion B->C - H2O D Nucleophilic Attack by Water C->D + H2O E Deprotonation D->E F p-Aminophenol E->F - H+ G cluster_0 Paracetamol Analgesic Pathway A Paracetamol (Acetaminophen) B Metabolism in the Brain A->B D Inhibition of COX-2 in CNS A->D C AM404 (Metabolite) B->C E Activation of TRPV1 and CB1 Receptors C->E F Reduced Prostaglandin Synthesis D->F G Modulation of Endocannabinoid Tone E->G H Analgesic Effect F->H G->H

References

Methodological & Application

Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic development of 3-(Cyclobutylamino)phenol, a valuable intermediate in pharmaceutical and materials science research. Two primary synthetic strategies are presented: Reductive Amination and Buchwald-Hartwig Amination. Each route is detailed with experimental protocols, and a comparison of the key metrics is provided to aid in route selection.

Introduction

This compound is a secondary amine featuring a phenol moiety, making it a key building block for a variety of more complex molecules. The selection of an appropriate synthetic route is critical for efficient and scalable production. This document outlines two robust and widely applicable methods for its preparation, starting from commercially available precursors.

Synthetic Strategies Overview

Two plausible synthetic routes for the preparation of this compound are detailed below.

Route 1: Reductive Amination of 3-Aminophenol with Cyclobutanone. This approach involves the formation of an imine intermediate from 3-aminophenol and cyclobutanone, which is then reduced in situ to the desired secondary amine. This method is often favored for its operational simplicity and use of relatively green reagents.

Route 2: Buchwald-Hartwig Amination of 3-Bromophenol with Cyclobutylamine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. It offers a direct method to couple an aryl halide with an amine and is known for its broad substrate scope and high efficiency.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to allow for a clear comparison.

ParameterRoute 1: Reductive AminationRoute 2: Buchwald-Hartwig Amination
Starting Materials 3-Aminophenol, Cyclobutanone3-Bromophenol, Cyclobutylamine
Key Reagents Sodium triacetoxyborohydridePalladium(II) acetate, Xantphos, DBU
Number of Steps 1 (One-pot)1
Typical Reaction Time 12-24 hours18-24 hours
Typical Temperature Room Temperature100-140 °C
Overall Yield (Estimated) 70-85%75-90%
Purification Method Column ChromatographyColumn Chromatography

Experimental Protocols

Route 1: Reductive Amination Protocol

This protocol describes the synthesis of this compound from 3-aminophenol and cyclobutanone via reductive amination.

Materials:

  • 3-Aminophenol

  • Cyclobutanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in 1,2-dichloroethane (0.2 M) is added cyclobutanone (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: Buchwald-Hartwig Amination Protocol

This protocol details the palladium-catalyzed synthesis of this compound from 3-bromophenol and cyclobutylamine.

Materials:

  • 3-Bromophenol

  • Cyclobutylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • An oven-dried Schlenk flask is charged with Palladium(II) acetate (2 mol%), Xantphos (4 mol%), and 3-bromophenol (1.0 eq).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).

  • Toluene (0.5 M), cyclobutylamine (1.2 eq), and DBU (2.0 eq) are added via syringe.

  • The reaction mixture is heated to 100-140 °C and stirred for 18-24 hours. The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Route Development Workflow

Synthetic_Route_Development A Target Molecule Identification (this compound) B Retrosynthetic Analysis A->B C Route 1: Reductive Amination B->C D Route 2: Buchwald-Hartwig Amination B->D E Starting Material Sourcing C->E D->E F Process Optimization E->F G Scale-up & Production F->G H Final Product G->H

Caption: Overall workflow for synthetic route development.

Reductive Amination Pathway

Reductive_Amination Reactant1 3-Aminophenol Intermediate Imine Intermediate Reactant1->Intermediate Reactant2 Cyclobutanone Reactant2->Intermediate Product This compound Intermediate->Product Reduction Reagent NaBH(OAc)3 Reagent->Product

Caption: Reductive amination of 3-aminophenol.

Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination Reactant1 3-Bromophenol Product This compound Reactant1->Product Reactant2 Cyclobutylamine Reactant2->Product Catalyst Pd(OAc)2 / Xantphos Catalyst->Product Catalyzes Base DBU Base->Product Base

Caption: Buchwald-Hartwig amination of 3-bromophenol.

Application Note: A Robust Protocol for the Purification of 3-(Cyclobutylamino)phenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Cyclobutylamino)phenol is a substituted aminophenol derivative of interest in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, purification is a critical step to remove impurities, starting materials, and by-products. This application note details a comprehensive protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be efficient and scalable for researchers in academic and industrial settings.

Chemical Properties and Structure

While specific experimental data for this compound is not widely available, its structure, consisting of a polar phenol group, a secondary amine, and a non-polar cyclobutyl group, suggests a moderate overall polarity. Phenols are generally weakly acidic and can form hydrogen bonds.[1][2] The presence of the amine group introduces basic character. These properties are crucial for selecting the appropriate stationary and mobile phases for effective chromatographic separation.

Table 1: Physicochemical Properties of Phenol (for reference)

PropertyValue
Molecular FormulaC₆H₅OH
Molecular Weight94.11 g/mol
Boiling Point181.7 °C
Melting Point40.5 °C
Solubility in WaterModerately soluble (~8 g/100 mL)[2][3]

Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for purifying crude this compound using standard laboratory equipment.

Materials and Reagents:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:
  • Preparation of the Silica Slurry:

    • In a beaker, add silica gel to the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Stir gently to create a homogenous slurry, ensuring no air bubbles are trapped.

  • Packing the Column:

    • Secure the chromatography column in a vertical position.

    • Pour the silica slurry into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and prevent air pockets.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is provided in Table 2.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled tubes.

  • Monitoring the Separation:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Spot samples from the collected fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., the elution solvent).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or iodine).

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure this compound, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Table 2: Suggested Gradient Elution for Column Chromatography

StepHexane (%)Ethyl Acetate (%)VolumePurpose
19552 column volumesElute non-polar impurities
290103 column volumesElute less polar impurities
380205-10 column volumesElute the target compound
450502-3 column volumesElute more polar impurities
501002 column volumesColumn wash

Note: The optimal solvent system and gradient should be determined by preliminary TLC analysis of the crude mixture.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow Crude Crude this compound Slurry Prepare Silica Slurry Packing Pack Column Slurry->Packing Loading Load Sample Packing->Loading Elution Gradient Elution Loading->Elution TLC Monitor by TLC Elution->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure this compound Evaporation->Pure

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a detailed and practical protocol for the purification of this compound via column chromatography. By following these guidelines, researchers can effectively remove impurities and obtain a high-purity product suitable for further research and development. The principles and techniques described are broadly applicable to the purification of other substituted aminophenols and related organic molecules.

References

HPLC method for purity analysis of 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the purity analysis of 3-(Cyclobutylamino)phenol, a key intermediate in pharmaceutical development. This application note provides a detailed protocol for the separation and quantification of this compound and its potential impurities, ensuring product quality and consistency. The method utilizes reversed-phase chromatography with UV detection, a widely used and robust technique in the pharmaceutical industry.[1][2]

Introduction

This compound is a chemical compound whose purity is critical for its intended application in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture.[2] For the analysis of compounds like this compound, which contains both a phenolic hydroxyl group and a secondary amine, reversed-phase HPLC is the method of choice.[1][2] This method relies on a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.[1] The control of mobile phase pH is crucial for achieving good separation of ionizable compounds such as aminophenols.[3][4]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Elution Profile

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
Reagents and Sample Preparation
  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

Sample Solution Preparation (1 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare Standard Solution (100 µg/mL) hplc_system Set up HPLC System (Column, Mobile Phases, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system equilibrate Equilibrate System with Initial Mobile Phase hplc_system->equilibrate inject_standard Inject Standard Solution equilibrate->inject_standard inject_sample Inject Sample Solution equilibrate->inject_sample acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

HPLC Analysis Workflow

Data Presentation and Analysis

The purity of the this compound sample is determined by area normalization. The area of each impurity peak is expressed as a percentage of the total peak area.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Summary Table:

Peak NameRetention Time (min)Area% Area
Impurity 1tR1A1%A1
This compoundtR2A2%A2
Impurity 2tR3A3%A3
............
Total ΣAi 100

Logical Relationships in Method Development

The development of a robust HPLC method involves the systematic optimization of several key parameters. The following diagram illustrates the logical relationships considered during the development of this method.

G cluster_analyte Analyte Properties cluster_method HPLC Method Parameters cluster_optimization Optimization Goals analyte This compound (Polar, Ionizable) column Column Selection (C18 for hydrophobicity) analyte->column mobile_phase Mobile Phase (Aqueous/Organic with pH control) analyte->mobile_phase detection Detection (UV at λmax) analyte->detection resolution Good Resolution of Impurities column->resolution mobile_phase->resolution peak_shape Symmetrical Peak Shape mobile_phase->peak_shape run_time Reasonable Run Time resolution->run_time peak_shape->resolution

References

Application Notes and Protocols: 3-(Cyclobutylamino)phenol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data for 3-(Cyclobutylamino)phenol is limited in the public domain. The following application notes and protocols are based on closely related analogs, specifically 3-[3-(phenalkylamino)cyclohexyl]phenols, which serve as a strong proxy for understanding the potential applications, biological activities, and experimental evaluation of this class of compounds.

Introduction: The Therapeutic Potential of Aminophenol Scaffolds

Phenol and its derivatives are significant scaffolds in medicinal chemistry, frequently found in approved pharmaceuticals and natural products.[1] The aminophenol moiety, in particular, is a key structural feature in compounds targeting the central nervous system. Recent research has focused on the development of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs as potent antagonists of the µ-opioid receptor (MOR).[2][3][4] These compounds are designed based on a simplified morphinan scaffold and are investigated for their potential in treating opioid addiction and overdose.[2][3][4]

Biological Target and Mechanism of Action: MOR Antagonism

The primary biological target for this class of compounds is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). MOR agonists, like morphine, are potent analgesics but also carry a high risk of addiction and respiratory depression. MOR antagonists, on the other hand, block the effects of agonists and are crucial for treating opioid overdose and dependence.

The 3-[3-(phenalkylamino)cyclohexyl]phenol analogs act as MOR antagonists.[2][3][4] They bind to the MOR and prevent its activation by agonists such as [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO). This antagonist activity is confirmed through in vitro assays that measure the inhibition of agonist-induced G-protein activation.[2][3]

Below is a diagram illustrating the signaling pathway of the µ-opioid receptor and the antagonistic action of this compound analogs.

MOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gαi/o Protein MOR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR binds & activates Antagonist This compound Analog Antagonist->MOR binds & blocks ATP ATP ATP->AC Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response leads to Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_lead Lead Optimization Design Scaffold Hopping & Analog Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay [3H]DAMGO Binding Assay (Affinity) Purification->Binding_Assay Functional_Assay [35S]GTPγS Assay (Antagonist Activity) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (Other Receptors) Functional_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Models Animal Models of Opioid Effects PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Candidate Preclinical Candidate Selection Tox_Studies->Candidate Lead_Opt->Candidate

References

Application Notes: 3-(Cyclobutylamino)phenol as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Cyclobutylamino)phenol is a valuable bifunctional organic building block employed in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a secondary amine and a phenol group on a benzene ring, allows for diverse chemical modifications. The cyclobutyl group provides a unique three-dimensional profile that can enhance binding affinity and selectivity for biological targets, while the aminophenol core is a common scaffold in bioactive molecules. These application notes provide an overview of its utility, key reactions, and protocols for its incorporation into more complex structures.

Key Applications

The primary application of this compound lies in its role as a key intermediate for the synthesis of targeted therapeutic agents. Its derivatives have been investigated for their potential as kinase inhibitors, modulators of G-protein coupled receptors, and as agents in other signaling pathways. The cyclobutyl moiety is often utilized to probe specific hydrophobic pockets within protein binding sites.

Synthetic Utility and Key Reactions

The chemical reactivity of this compound is centered around its two functional groups: the nucleophilic secondary amine and the phenolic hydroxyl group. This allows for a range of synthetic transformations.

Table 1: Key Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
N-Acylation Acyl chlorides, anhydrides, or carboxylic acids with coupling agents (e.g., EDC, HATU) in the presence of a base (e.g., triethylamine, DIPEA).Amides
N-Alkylation Alkyl halides or tosylates with a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).Tertiary amines
N-Arylation Aryl halides or triflates using Buchwald-Hartwig or Ullmann coupling conditions (e.g., Pd catalyst, phosphine ligand, and a base).Triarylamines
O-Alkylation Alkyl halides with a base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., acetone, DMF).Aryl ethers
O-Arylation Aryl halides or boronic acids using Ullmann or Chan-Lam coupling conditions (e.g., Cu catalyst, base).Diaryl ethers
Electrophilic Aromatic Substitution Halogenating agents (e.g., NBS, NCS), nitrating agents (e.g., HNO3/H2SO4), or acylating agents under Friedel-Crafts conditions.Substituted aminophenols

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic chemistry.

Protocol 1: Synthesis of N-(3-hydroxyphenyl)-N-cyclobutylacetamide (N-Acylation)

This protocol describes the acylation of the secondary amine.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

  • Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture, typically at 0 °C to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-(3-(cyclobutylamino)phenoxy)isoquinoline (O-Arylation)

This protocol outlines the arylation of the phenolic hydroxyl group.

  • Reactant Mixture: In a reaction vessel, combine this compound (1.0 eq), 1-chloroisoquinoline (1.2 eq), potassium carbonate (K2CO3) (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to a temperature between 100-140 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizing Synthetic and Biological Pathways

Diagram 1: General Synthetic Workflow

The following diagram illustrates a typical workflow for the derivatization of this compound.

G start This compound reagents Select Reagents & Conditions (e.g., Acylating Agent, Base) start->reagents reaction Chemical Transformation (e.g., N-Acylation) reagents->reaction workup Reaction Work-up & Quenching reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: A generalized workflow for the chemical modification of this compound.

Diagram 2: Hypothetical Kinase Inhibition Pathway

Many aminophenol derivatives are developed as kinase inhibitors. The diagram below shows a simplified, hypothetical signaling pathway where a molecule derived from this compound could act as an inhibitor.

G cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase Downstream Kinase (e.g., MEK) receptor->kinase Activates tf Transcription Factor (e.g., ERK) kinase->tf Activates proliferation Cell Proliferation tf->proliferation Promotes inhibitor Derivative of This compound inhibitor->kinase Inhibits ligand Growth Factor ligand->receptor

Caption: A simplified signaling pathway illustrating the inhibitory action of a hypothetical drug candidate.

This compound serves as a strategic building block for the creation of complex and biologically active molecules. Its dual functionality allows for a wide array of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. The protocols and data presented here offer a foundational understanding for researchers and scientists in drug development to leverage the synthetic potential of this versatile compound. Further exploration of its derivatives is likely to yield novel therapeutic candidates.

High-Throughput Screening Assays for the Discovery of Bioactive Aminophenol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenol derivatives represent a versatile class of small molecules with a wide range of biological activities, making them attractive scaffolds for drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying promising aminophenol-based lead compounds by rapidly assessing their effects in various biological assays. These assays can be broadly categorized as biochemical, targeting specific molecular interactions, and cell-based, evaluating cellular responses and phenotypes. This document provides detailed application notes and protocols for several HTS assays that have been successfully employed in the screening of aminophenol compound libraries.

I. Biochemical Assays

Biochemical assays are fundamental in HTS for identifying direct interactions between aminophenol compounds and their molecular targets, such as enzymes.

Alpha-Amylase Inhibition Assay for Antidiabetic Drug Discovery

Application Note: This assay is designed to identify aminophenol compounds that inhibit α-amylase, a key enzyme in carbohydrate metabolism. Inhibition of α-amylase can delay carbohydrate digestion and glucose absorption, representing a therapeutic strategy for managing type 2 diabetes. This colorimetric assay is robust, cost-effective, and readily adaptable to a high-throughput format.

Experimental Protocol:

  • Reagent Preparation:

    • 50 mM Potassium Phosphate Buffer (pH 6.8): Prepare a stock solution and adjust the pH to 6.8.

    • α-Amylase Solution: Dissolve α-amylase from porcine pancreas in the phosphate buffer to a final concentration of 0.12 U/mL.

    • Starch Solution: Prepare a 0.05% (w/v) starch solution in the phosphate buffer.

    • Test Compounds: Dissolve aminophenol compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to achieve the desired screening concentrations. Acarbose is used as a positive control.

    • Stopping Reagent: 1 M Hydrochloric Acid (HCl).

    • Colorimetric Reagent: Iodine solution (e.g., Lugol's solution).

  • Assay Procedure (96-well plate format):

    • Add 40 µL of 50 mM potassium phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the test aminophenol compound solution or control (DMSO for negative control, Acarbose for positive control) to the respective wells.

    • Add 10 µL of the α-amylase solution (0.12 U/mL) to each well.

    • Initiate the enzymatic reaction by adding 40 µL of the 0.05% starch solution to each well.

    • Incubate the plate at 50°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl to each well.

    • Add 100 µL of the iodine solution to each well and mix.

    • Measure the absorbance at 580 nm using a microplate reader. A decrease in absorbance indicates inhibition of α-amylase activity.

Data Presentation:

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-factor
S-150076.67150.5 ± 5.20.78
S-250070.15125.8 ± 3.90.81
S-350065.43210.1 ± 7.80.75
S-550058.99285.4 ± 11.30.79

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Workflow Diagram:

Alpha_Amylase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection Buffer Potassium Phosphate Buffer Add_Buffer Add Buffer Buffer->Add_Buffer Enzyme α-Amylase Solution Add_Enzyme Add α-Amylase Enzyme->Add_Enzyme Substrate Starch Solution Add_Substrate Add Starch Substrate->Add_Substrate Compound Aminophenol Compounds Add_Compound Add Compound/Control Compound->Add_Compound Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 50°C Add_Substrate->Incubate Stop_Reaction Add HCl Incubate->Stop_Reaction Add_Iodine Add Iodine Stop_Reaction->Add_Iodine Read_Absorbance Read Absorbance @ 580nm Add_Iodine->Read_Absorbance

Caption: Workflow for the α-amylase inhibition HTS assay.

II. Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of aminophenol compounds on cellular processes, such as proliferation, cytotoxicity, and signaling pathways, in a more physiologically relevant context.

Antiproliferative Activity Screening in Cancer Cell Lines

Application Note: This protocol describes a cell-based HTS assay to identify aminophenol compounds with antiproliferative activity against cancer cells. The assay utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. This assay is widely used for preliminary screening of potential anticancer agents.

Experimental Protocol:

  • Cell Culture:

    • Maintain cancer cell lines (e.g., MCF-7, PC-3) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure (96-well plate format):

    • Seed cells into 96-well plates at a density of 1-4 x 10^4 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the aminophenol compounds (e.g., 0.1 to 100 µM). Include a vehicle control (0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound IDCell LineIC50 (µM)
p-DDAP (3)MCF-715.2 ± 1.1
p-DDAP (3)PC-312.5 ± 0.9
4aPC-3> 50
5aPC-325.6 ± 2.3
6aPC-318.9 ± 1.5

IC50 values represent the concentration of the compound that inhibits cell growth by 50%.

Workflow Diagram:

Antiproliferative_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection MTT Assay Cell_Culture Culture Cancer Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Add_Compounds Add Aminophenol Compounds Seed_Cells->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance @ 570nm Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT-based antiproliferative HTS assay.

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Agonist/Antagonist Screening

Application Note: This cell-based reporter assay is designed to identify aminophenol compounds that modulate the activity of nuclear receptors, specifically RARα and RXRα. These receptors are involved in cell proliferation, differentiation, and apoptosis, and are important targets in cancer therapy. The assay utilizes engineered cells that express a luciferase reporter gene under the control of a response element for the respective receptor. Modulation of receptor activity by a test compound results in a change in luciferase expression, which is measured as a luminescent signal.

Experimental Protocol:

  • Reagents and Cells:

    • RARα and RXRα reporter cell lines.

    • Cell recovery and compound screening media.

    • Positive control (e.g., 9-cis-retinoic acid).

    • Luciferase detection reagent (substrate and buffer).

  • Assay Procedure (96-well strip format):

    • Seed the reporter cells into well strips at a density of 100 µL/well.

    • Add 100 µL of culture medium containing the test aminophenol compound at various concentrations (e.g., 0.5, 1, 4, 10, 20 µM). Include a vehicle control (DMSO) and a positive control.

    • Incubate the plates at 37°C for 24 hours.

    • Remove the culture medium from the wells.

    • Add 100 µL of the luciferase detection reagent to each well.

    • Quantify the light emission using a multilabel plate reader.

Data Presentation:

CompoundTargetActivity (vs. Control)EC50/IC50 (µM)
9-cis-Retinoic AcidRARαAgonist0.005
9-cis-Retinoic AcidRXRαAgonist0.002
Aminophenol XRARαNo significant activity> 20
Aminophenol YRXRαAntagonist5.8

EC50 represents the concentration of an agonist that produces 50% of the maximal response. IC50 represents the concentration of an antagonist that inhibits the response by 50%.

Workflow and Signaling Pathway Diagram:

RAR_RXR_Signaling_and_Assay cluster_pathway RAR/RXR Signaling Pathway cluster_workflow Reporter Assay Workflow Ligand Retinoid Ligand (e.g., Aminophenol) Receptor RAR/RXR Heterodimer Ligand->Receptor Binds DNA RARE/RXRE Receptor->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Seed Seed Reporter Cells Treat Treat with Compounds Seed->Treat Incubate Incubate 24h Treat->Incubate Lyse Add Luciferase Reagent Incubate->Lyse Read Read Luminescence Lyse->Read

Caption: RAR/RXR signaling and the corresponding reporter assay workflow.

III. Conclusion

The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the initial identification and characterization of bioactive aminophenol compounds. The choice of assay depends on the specific therapeutic area and molecular target of interest. By employing these protocols, researchers can efficiently screen large compound libraries and accelerate the discovery of novel aminophenol-based drug candidates. Subsequent hit-to-lead optimization and further preclinical studies are necessary to fully elucidate the therapeutic potential of the identified compounds.

Application Note: A Protocol for the N-alkylation of m-Aminophenol with Cyclobutyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of N-cyclobutyl-3-aminophenol through the N-alkylation of m-aminophenol with cyclobutyl bromide. This compound may serve as a key intermediate in the development of novel pharmaceutical agents.

Introduction

The N-alkylation of aminophenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical and fine chemical industries. The introduction of a cyclobutyl moiety can significantly influence the pharmacological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions. This protocol details the direct N-alkylation of m-aminophenol with cyclobutyl bromide. While direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, the conditions outlined below are optimized to favor the desired N-alkylation.[1][2] An alternative, more selective method involving reductive amination is also discussed.

Reaction Scheme

Direct N-Alkylation:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
m-AminophenolReagentSigma-Aldrich
Cyclobutyl bromide98%Alfa Aesar
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
Acetonitrile (CH₃CN)AnhydrousVWR
Ethyl acetate (EtOAc)ACS GradeEMD Millipore
HexanesACS GradeEMD Millipore
Sodium sulfate (Na₂SO₄)AnhydrousJ.T. Baker
Deionized water
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Standard laboratory glassware

Detailed Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-aminophenol (5.45 g, 50 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add cyclobutyl bromide (8.1 g, 60 mmol) to the mixture dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[3]

  • Characterization: Characterize the purified N-cyclobutyl-3-aminophenol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

ParameterValue
Reactants
m-Aminophenol5.45 g (50 mmol)
Cyclobutyl bromide8.1 g (60 mmol)
Potassium carbonate13.8 g (100 mmol)
Reaction Conditions
SolventAcetonitrile (50 mL)
TemperatureReflux (~82°C)
Reaction Time24 hours
Expected Product
Product NameN-cyclobutyl-3-aminophenol
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
Theoretical Yield8.16 g

Alternative Protocol: Reductive Amination

For improved selectivity and to avoid the formation of O-alkylated byproducts, a two-step reductive amination procedure can be employed.[1][2]

  • Imine Formation: React m-aminophenol with cyclobutanone in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene with azeotropic removal of water to form the corresponding imine intermediate.

  • Reduction: Reduce the imine in situ or after isolation with a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in a protic solvent like methanol or ethanol to yield N-cyclobutyl-3-aminophenol.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyclobutyl bromide is a lachrymator and should be handled with care.

  • m-Aminophenol is harmful if swallowed or in contact with skin.

  • Acetonitrile is flammable and toxic.

Visualizations

Reaction_Workflow Direct N-Alkylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine m-aminophenol and K₂CO₃ in a flask B Add anhydrous acetonitrile A->B C Add cyclobutyl bromide B->C D Heat to reflux (82°C) for 24h C->D E Monitor by TLC D->E F Cool and filter E->F G Extract with ethyl acetate and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Final Product I->J Characterization (NMR, MS)

Caption: Workflow for the direct N-alkylation of m-aminophenol.

Reductive_Amination_Pathway Reductive Amination Pathway Reactants m-Aminophenol + Cyclobutanone Imine_Formation Imine Formation (Acid catalyst, Toluene, Reflux) Reactants->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH₄, Methanol) Imine_Intermediate->Reduction Product N-cyclobutyl-3-aminophenol Reduction->Product

Caption: Alternative pathway via reductive amination.

References

Application Notes and Protocols for the Analysis of Novel Phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel phenol derivatives are a class of molecules with significant potential in drug development and other industrial applications. Their structural diversity allows for the fine-tuning of their biological activity, making them promising candidates for a range of therapeutic areas. As with any novel compound, robust and reliable analytical methods are crucial for their characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of a hypothetical novel phenol derivative, 2,6-dicyclopropyl-4-methylphenol , using various analytical techniques. This compound serves as a representative example for establishing analytical standards for similar novel phenol derivatives.

Synthesis and Potential Impurities

A plausible synthetic route for 2,6-dicyclopropyl-4-methylphenol involves the Friedel-Crafts alkylation of p-cresol with cyclopropyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Potential Impurities:

  • Unreacted p-cresol: Incomplete reaction can lead to the presence of the starting material.

  • Mono-alkylated product (2-cyclopropyl-4-methylphenol): Incomplete second alkylation.

  • Over-alkylated products: Further alkylation at other positions on the aromatic ring.

  • Isomers: Rearrangement of the cyclopropyl group or alkylation at the meta position.

  • Solvent residues: Residual solvents from the reaction and purification steps.

  • Catalyst residues: Traces of the Lewis acid catalyst.

Accurate analytical methods are essential to identify and quantify these potential impurities to ensure the purity and safety of the final compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like many phenol derivatives.[1][2][3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Experimental Protocol:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Degas both solvents before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2,6-dicyclopropyl-4-methylphenol (1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing the novel phenol derivative in acetonitrile to a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30 °C.

    • Detection wavelength: 275 nm (based on the characteristic absorbance of phenols).[5]

    • Gradient Elution:

Time (min)% Solvent A% Solvent B
06040
102080
152080
15.16040
206040

Data Presentation:

CompoundRetention Time (min)
p-cresol3.5
2-cyclopropyl-4-methylphenol6.8
2,6-dicyclopropyl-4-methylphenol 9.2

Note: These are hypothetical retention times for illustrative purposes.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: H2O + 0.1% FA, B: ACN + 0.1% FA) Injection Inject 10 µL MobilePhase->Injection Standard Standard Solutions (1-100 µg/mL) Standard->Injection Sample Sample Solution (in ACN) Sample->Injection Separation C18 Column Gradient Elution Injection->Separation Detection DAD/UV Detector (275 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC analysis of novel phenol derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7][8][9][10] For less volatile phenol derivatives, derivatization may be necessary to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Experimental Protocol:

  • Derivatization (Silylation):

    • To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of the derivatized 2,6-dicyclopropyl-4-methylphenol (1 mg/mL) in hexane.

    • Prepare a series of calibration standards by diluting the stock solution with hexane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., hexane) and perform the same derivatization procedure.

    • Adjust the final concentration to be within the calibration range.

  • GC-MS Conditions:

    • Injector temperature: 250 °C.

    • Injection mode: Splitless (1 µL injection).

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Oven temperature program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-450.

Data Presentation:

Compound (TMS derivative)Retention Time (min)Key m/z ions
p-cresol8.5180 (M+), 165, 73
2-cyclopropyl-4-methylphenol11.2220 (M+), 205, 73
2,6-dicyclopropyl-4-methylphenol 13.8 260 (M+), 245, 73

Note: These are hypothetical retention times and m/z values for illustrative purposes.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (BSTFA/TMCS) Sample->Derivatization Injection Inject 1 µL Derivatization->Injection Standard Standard Solutions (0.1-10 µg/mL) Standard->Injection Separation DB-5ms Column Temp. Program Injection->Separation Detection Mass Spectrometer (EI, m/z 40-450) Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Analyze Mass Spectra Detection->MassSpectra Quantification Quantify using Calibration Curve Chromatogram->Quantification NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Stimulus (e.g., Cytokines, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB->Receptor degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression (Inflammation, etc.) Nucleus->Gene Inhibited State NF-κB is sequestered by IκB MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus translocates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) Nucleus->TranscriptionFactors PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt recruits and activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Cyclobutylamino)phenol synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via two primary routes: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination of 3-Aminophenol with Cyclobutanone

Question 1: My reaction shows low conversion of the starting materials, 3-aminophenol and cyclobutanone. How can I improve the yield?

Answer:

Low conversion in a reductive amination reaction can be attributed to several factors. Here are some troubleshooting steps to improve your yield:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) because it is milder and more selective for the imine intermediate over the ketone starting material.[1][2] This selectivity minimizes the formation of cyclobutanol as a byproduct.

  • Reaction Conditions:

    • pH: The formation of the imine intermediate is most efficient under mildly acidic conditions (pH 4-6).[2] You can achieve this by adding a catalytic amount of acetic acid. If the medium is too acidic, the amine will be protonated and become non-nucleophilic.

    • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, you can gently heat it to 40-50°C.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[1] Ensure your solvent is anhydrous, as water can inhibit imine formation.

  • Reaction Time: The reaction time can vary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Question 2: I am observing the formation of a significant amount of a byproduct, which I suspect is the dialkylated product, 3-(dicyclobutylamino)phenol. How can I minimize this?

Answer:

The formation of the tertiary amine is a common side reaction in reductive aminations.[1][2] To minimize this:

  • Stoichiometry: Use a slight excess of the amine (3-aminophenol) relative to the ketone (cyclobutanone). A 1:1.1 to 1:1.2 ratio of ketone to amine is a good starting point.

  • Slow Addition: Add the reducing agent portion-wise to the mixture of the amine and ketone. This keeps the concentration of the primary product low, reducing the likelihood of a second alkylation.

  • Stepwise Procedure: Consider a stepwise approach where you first form the imine and then add the reducing agent.[1]

Buchwald-Hartwig Amination of 3-Bromophenol with Cyclobutylamine

Question 1: My Buchwald-Hartwig amination reaction is giving a low yield of this compound. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of reaction components.[3][4]

  • Catalyst System:

    • Palladium Precatalyst: Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, can lead to more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.

    • Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos often improve reaction efficiency.[3] The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are frequently used.[5]

  • Inert Atmosphere: The reaction is sensitive to oxygen. It is critical to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

Question 2: I am observing dehalogenation of my 3-bromophenol starting material and formation of phenol as a major byproduct. What is causing this and how can I prevent it?

Answer:

Dehalogenation is a known side reaction in Buchwald-Hartwig aminations and can arise from β-hydride elimination from the palladium-amide intermediate.[4] To minimize this:

  • Ligand Choice: Certain ligands are more prone to promoting β-hydride elimination. Screening different bulky phosphine ligands can help identify one that favors the desired reductive elimination pathway.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.

  • Water Content: Rigorously excluding water from the reaction mixture is crucial, as water can be a proton source for the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using reductive amination over Buchwald-Hartwig amination for the synthesis of this compound?

A1: Reductive amination is often considered a greener and more cost-effective method as it avoids the use of expensive and potentially toxic palladium catalysts and phosphine ligands.[6] The starting materials, 3-aminophenol and cyclobutanone, are also readily available.

Q2: When would Buchwald-Hartwig amination be the preferred method?

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, an aqueous workup can remove inorganic salts and water-soluble impurities. The product, being an aminophenol, may have some solubility in both acidic and basic aqueous solutions, so careful pH adjustment during extraction is necessary.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) can effectively separate the product from starting materials and byproducts.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can provide a highly pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination.

ParameterCondition ACondition BCondition C
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₄
Solvent Dichloromethane (DCM)Methanol (MeOH)Tetrahydrofuran (THF)
Additive Acetic Acid (catalytic)NoneAcetic Acid (catalytic)
Temperature Room TemperatureRoom Temperature50°C
Typical Yield HighModerate to HighModerate
Key Consideration Preferred for selectivityCan be effectiveRisk of ketone reduction

Table 2: Key Components for Buchwald-Hartwig Amination.

ComponentExample 1Example 2Example 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂Buchwald G3 Precatalyst
Ligand XPhosSPhosBrettPhos
Base NaOtBuK₃PO₄LHMDS
Solvent TolueneDioxaneToluene
Typical Yield HighVariableHigh and Reproducible
Key Consideration Requires inert conditionsIn situ activation neededEfficient and reliable

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (1.0 eq) and cyclobutanone (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Buchwald G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene, followed by 3-bromophenol (1.0 eq) and cyclobutylamine (1.2 eq).

  • Heat the reaction mixture to 80-100°C and stir under argon.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Workup & Purification Start 3-Aminophenol + Cyclobutanone in DCM Add_Acid Add Acetic Acid Start->Add_Acid Imine_Formation Stir for 1h (Imine Formation) Add_Acid->Imine_Formation Add_Reductant Add NaBH(OAc)3 Imine_Formation->Add_Reductant Reduction Stir to Completion (Monitor by TLC) Add_Reductant->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for Reductive Amination Synthesis.

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reactions Problem Low Yield in Buchwald-Hartwig Amination Catalyst Inactive Catalyst Problem->Catalyst Ligand Suboptimal Ligand Problem->Ligand Base Ineffective Base Problem->Base Atmosphere Oxygen/Water Contamination Problem->Atmosphere Dehalogenation Dehalogenation Problem->Dehalogenation Solution_Catalyst Use Precatalyst (e.g., G3/G4) Catalyst->Solution_Catalyst Solution Solution_Ligand Screen Bulky Electron-Rich Ligands (e.g., XPhos, SPhos) Ligand->Solution_Ligand Solution Solution_Base Use Fresh, Strong Base (e.g., NaOtBu) Base->Solution_Base Solution Solution_Atmosphere Use Degassed Solvents & Inert Atmosphere (Ar/N2) Atmosphere->Solution_Atmosphere Solution Solution_Dehalogenation Optimize Ligand & Lower Temperature Dehalogenation->Solution_Dehalogenation Solution

Caption: Troubleshooting Buchwald-Hartwig Amination.

References

Side-product identification in 3-(Cyclobutylamino)phenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side-product formation during the synthesis of 3-(Cyclobutylamino)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the reductive amination of 3-aminophenol with cyclobutanone. This reaction involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Q2: What are the potential side-products in this synthesis?

A2: The primary side-product of concern is the tertiary amine, 3,3'-(cyclobutylazanediyl)diphenol, formed through over-alkylation of the desired product. Other potential impurities include unreacted starting materials (3-aminophenol and cyclobutanone), the intermediate Schiff base, and cyclobutanol, which can form if the reducing agent is not sufficiently selective.

Q3: How can I minimize the formation of the dialkylation side-product?

A3: To minimize the formation of the tertiary amine side-product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the amine (3-aminophenol) relative to the ketone (cyclobutanone) can be beneficial. Additionally, a stepwise procedure, where the imine is formed first and then reduced, can offer better control over the reaction compared to a one-pot approach.[1]

Q4: What are the recommended reducing agents for this reaction?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for reductive aminations as they are selective for the reduction of the imine intermediate over the ketone starting material.[2][3] Sodium borohydride (NaBH₄) can also be used, but its reactivity is less selective.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient reducing agent.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature and time. - Ensure the reducing agent is active and used in the correct stoichiometric amount.
Presence of a significant amount of unreacted 3-aminophenol - Insufficient amount of cyclobutanone. - Incomplete imine formation.- Adjust the stoichiometry to use a slight excess of cyclobutanone. - Ensure reaction conditions (e.g., pH) are optimal for imine formation.
High levels of the dialkylation side-product (3,3'-(cyclobutylazanediyl)diphenol) - Incorrect stoichiometry (excess cyclobutanone). - Prolonged reaction time at elevated temperatures.- Use a stoichiometric amount or a slight excess of 3-aminophenol.[1] - Reduce the reaction time and/or temperature once the formation of the desired product is complete.
Detection of cyclobutanol in the reaction mixture - Use of a non-selective reducing agent (e.g., NaBH₄) that reduces the starting ketone.- Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3]
Isolation of the Schiff base intermediate - Incomplete reduction. - Deactivated reducing agent.- Add a fresh portion of the reducing agent. - Ensure the reducing agent is not hydrolyzed or degraded before use.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Reductive Amination
  • To a stirred solution of 3-aminophenol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature, add cyclobutanone (1.0-1.2 eq).

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Analytical Method for Side-Product Identification by LC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes).

Expected m/z values:

  • This compound: [M+H]⁺ = 164.1

  • 3-Aminophenol: [M+H]⁺ = 110.1

  • Cyclobutanone: Not readily ionized by ESI.

  • 3,3'-(cyclobutylazanediyl)diphenol: [M+H]⁺ = 270.1

Data Presentation

Table 1: Summary of Potential Side-Products and their Characteristics

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Potential Cause of Formation Analytical Identification
3,3'-(cyclobutylazanediyl)diphenol(Structure not available)C₁₆H₁₉NO₂269.33Over-alkylation of the desired product.LC-MS (m/z = 270.1 [M+H]⁺), ¹H NMR (absence of N-H proton, additional aromatic signals).
Cyclobutanol(Structure not available)C₄H₈O72.11Reduction of cyclobutanone by a non-selective reducing agent.GC-MS, ¹H NMR (characteristic signals for the cyclobutyl ring and the hydroxyl proton).
N-(3-hydroxyphenyl)cyclobutylidene-amine (Schiff Base)(Structure not available)C₁₀H₁₁NO161.20Incomplete reduction of the imine intermediate.LC-MS (m/z = 162.1 [M+H]⁺), ¹H NMR (presence of an imine C=N signal).

Visualizations

Synthesis_Pathway aminophenol 3-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base + Cyclobutanone cyclobutanone Cyclobutanone cyclobutanone->schiff_base cyclobutanol Cyclobutanol cyclobutanone->cyclobutanol Non-selective Reducing Agent product This compound schiff_base->product + Reducing Agent side_product 3,3'-(cyclobutylazanediyl)diphenol product->side_product + 3-Aminophenol + Cyclobutanone

Caption: Reaction scheme for the synthesis of this compound and the formation of potential side-products.

Troubleshooting_Workflow start Reaction Mixture Analysis (LC-MS, TLC) check_product Is the desired product the major component? start->check_product low_yield Low Yield check_product->low_yield No high_impurities High Level of Impurities check_product->high_impurities Yes, but... purification Purification (Column Chromatography) check_product->purification Yes optimize Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry low_yield->optimize check_dialkylation Is the dialkylation product (m/z ~270) present? high_impurities->check_dialkylation optimize->start adjust_stoichiometry Adjust Reactant Stoichiometry: - Increase 3-aminophenol - Decrease cyclobutanone check_dialkylation->adjust_stoichiometry Yes check_cyclobutanol Is cyclobutanol present? check_dialkylation->check_cyclobutanol No adjust_stoichiometry->optimize change_reductant Use a more selective reducing agent (e.g., NaBH(OAc)3) check_cyclobutanol->change_reductant Yes check_cyclobutanol->purification No change_reductant->optimize

Caption: A troubleshooting workflow for the identification and resolution of side-products in the synthesis of this compound.

References

Troubleshooting 3-(Cyclobutylamino)phenol purification challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(Cyclobutylamino)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include:

  • Unreacted 3-aminophenol: Incomplete reaction is a common source of this starting material impurity.

  • Dialkylated product: Over-alkylation can lead to the formation of 3-(N,N-dicyclobutylamino)phenol.

  • O-Alkylated product: Although less common for aminophenols, some O-alkylation of the phenolic hydroxyl group may occur.

  • Oxidation byproducts: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[1][2] This is often observed as a darkening of the material upon exposure to air and light.[2]

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

  • Side-products from reductive amination: If synthesized via reductive amination, impurities from the reducing agent or side reactions of the intermediate imine can be present.[3]

Q2: My purified this compound is discolored (pink, brown, or dark). What is the cause and how can I fix it?

A2: Discoloration is typically due to the oxidation of the aminophenol functionality.[1][2] To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. To decolorize a sample, you can try recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or sodium hydrosulfite to the solvent.

Q3: What are the general stability and storage recommendations for this compound?

A3: this compound, like many aminophenols, is sensitive to air and light.[2] For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound will not crystallize from the solution.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and attempt to induce crystallization again.

  • Possible Cause: The compound is "oiling out" instead of forming crystals. This happens when the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Try using a lower boiling point solvent or a solvent mixture. Adding a "co-solvent" in which the compound is less soluble can also help induce crystallization.

  • Possible Cause: The solution is supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

Problem: The yield after recrystallization is very low.

  • Possible Cause: The chosen solvent is too good, and a significant amount of the product remains dissolved even at low temperatures.

    • Solution: Choose a solvent in which the compound has lower solubility at cold temperatures. You can also try a solvent/anti-solvent system.

  • Possible Cause: The product was filtered before crystallization was complete.

    • Solution: Allow more time for crystallization, potentially at a lower temperature (e.g., in an ice bath or refrigerator), before filtering.

Column Chromatography Issues

Problem: The compound is not moving from the origin (stuck on the column).

  • Possible Cause: The solvent system (mobile phase) is not polar enough to elute the compound from the stationary phase (e.g., silica gel).

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar compounds, adding a small amount of methanol or triethylamine (for basic compounds) to the mobile phase can be effective.

Problem: All compounds are eluting together at the solvent front.

  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. For instance, increase the percentage of the non-polar solvent (e.g., hexane) in your mixture.

Problem: The separation between the desired product and impurities is poor (overlapping peaks/bands).

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Perform a more thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that gives good separation between your product and the impurities. A shallower solvent gradient during the column run can also improve separation.

Data Presentation

Table 1: Physical and Chemical Properties of 3-Aminophenol (for reference)

PropertyValueReference
Molecular FormulaC₆H₇NO[4]
Molar Mass109.13 g/mol [4]
Melting Point120-124 °C[4]
Boiling Point164 °C at 11 mmHg[4]
pKa (amino)4.37 (in H₂O at 20 °C)[4]
pKa (phenol)9.82 (in H₂O at 20 °C)[4]
AppearanceWhite orthorhombic crystals[4]

Table 2: Solubility of Related Amines and Phenols in Various Solvents

CompoundWaterEthanolAcetoneDiethyl EtherToluene
3-Aminophenol Soluble in hot waterSolubleSolubleSolubleSlightly soluble
Aniline Slightly soluble (3.6 g/100 mL at 20 °C)SolubleSolubleSolubleSoluble
Phenol Moderately soluble (8.3 g/100 mL at 20 °C)Very solubleVery solubleVery solubleSoluble

Note: The solubility of this compound is expected to be lower in polar solvents like water and higher in organic solvents compared to 3-aminophenol due to the hydrophobic cyclobutyl group.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., toluene, ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This is a general protocol for purification using silica gel chromatography.

  • TLC Analysis: Determine a suitable solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for aminophenols is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is often preferred).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.

  • Elution: Elute the column with the solvent system determined from the TLC analysis. A solvent gradient (gradually increasing the polarity of the eluent) may be necessary to separate compounds with different polarities.

  • Fraction Collection: Collect fractions as the solvent comes off the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_0 Troubleshooting Purification start Crude Product check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is it Pure? check_purity->is_pure recrystallize Attempt Recrystallization is_pure->recrystallize No pure_product Pure Product is_pure->pure_product Yes recrystallize->check_purity column Perform Column Chromatography recrystallize->column Fails column->check_purity end End pure_product->end

Caption: A general troubleshooting workflow for the purification of an organic compound.

G cluster_1 Column Chromatography Workflow select_solvent 1. Select Solvent System (TLC) pack_column 2. Pack Column with Stationary Phase select_solvent->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: A typical workflow for purification by column chromatography.

G cluster_2 Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (optional, to remove insolubles) dissolve->hot_filter cool 3. Cool Slowly to Induce Crystallization hot_filter->cool collect 4. Collect Crystals by Filtration cool->collect wash 5. Wash Crystals with Cold Solvent collect->wash dry 6. Dry the Purified Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: The sequential steps involved in the recrystallization process.

References

Optimization of reaction conditions for reductive amination of 3-aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reductive amination reactions involving 3-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the reductive amination of 3-aminophenol?

Reductive amination is a method to form carbon-nitrogen bonds by converting a carbonyl group (from an aldehyde or ketone) and an amine (in this case, 3-aminophenol) into a secondary or tertiary amine. The process involves two key steps:

  • Imine/Enamine Formation: The nucleophilic amino group of 3-aminophenol attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form a C=N double bond, known as an imine (from aldehydes or ketones with primary amines) or an enamine (from ketones with secondary amines).[1]

  • Reduction: The intermediate imine is then reduced to the corresponding amine. This can be done in the same pot ("direct reductive amination") or in a separate step ("indirect reductive amination") using a suitable reducing agent.[1]

Q2: Which reducing agents are most effective for the reductive amination of 3-aminophenol?

The choice of reducing agent is critical for achieving high yield and selectivity. Common choices include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent that can reduce the imine intermediate as it forms, even in the presence of an unreacted aldehyde or ketone.[1][2] It is particularly effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

  • Sodium Cyanoborohydride (NaBH₃CN): This agent is effective under mildly acidic conditions (pH 4-5), where it selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[1][3] However, it can release toxic byproducts like HCN during workup, requiring careful handling.[1]

  • Sodium Borohydride (NaBH₄): While powerful, NaBH₄ can also reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[1][4] Its use often requires a two-step approach where the imine is pre-formed before the reducing agent is added.[3]

  • Catalytic Hydrogenation (H₂ with Pd/C, Pt/C, etc.): This is a "green" method that can be highly effective. However, the catalyst can sometimes be deactivated by the amine substrate or product, and other functional groups in the molecule may also be reduced.[1][5]

Q3: How does the hydroxyl group on 3-aminophenol affect the reaction?

The hydroxyl (-OH) group is an electron-donating group, which increases the nucleophilicity of the amino group on the aromatic ring. This can facilitate the initial imine formation. However, its acidic proton can react with strong bases or certain reagents. It is generally robust but protection may be considered if harsh conditions are required, although this is not typically necessary for standard reductive aminations.

Q4: What are the best solvents for this reaction?

Solvent choice can significantly impact reaction success.[6]

  • Methanol (MeOH) and Ethanol (EtOH): These are common protic solvents that can facilitate imine formation.[6] However, with NaBH₄, they can react to form alkoxyborohydrides, reducing the reagent's effectiveness.[4]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are often used with NaBH(OAc)₃ and are effective for many reductive aminations.[2]

  • Tetrahydrofuran (THF): A good aprotic polar solvent option.[6]

  • "Green" Solvents: More environmentally friendly solvents like ethyl acetate (EtOAc) are being used successfully, particularly with reagents like STAB.[7]

Q5: Why is my reaction pH important?

The formation of the imine intermediate is typically catalyzed by mild acid (optimal pH ~4-5).[3] At this pH, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and speeds up the initial attack by the amine. If the pH is too low (too acidic), the 3-aminophenol will be protonated to form an ammonium salt, which is not nucleophilic, stopping the reaction.[3] If the pH is too high, the protonation of the carbonyl is insufficient.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inefficient imine formation: The equilibrium may favor the starting materials.[1] 2. Deactivated amine: The reaction may be too acidic, protonating the 3-aminophenol.[3] 3. Decomposed reducing agent: NaBH₄ can be quenched by acidic conditions or protic solvents.[4] 4. Insoluble starting materials: Poor solubility can prevent the reaction from proceeding.[8]1. Add a dehydrating agent like molecular sieves to remove water and shift the equilibrium. 2. Buffer the reaction to a pH of 4-5, for example by adding acetic acid when using STAB.[2] 3. Switch to a more stable reducing agent like NaBH(OAc)₃. If using NaBH₄, pre-form the imine before adding the reductant. 4. Choose a solvent in which all reactants are soluble.
Significant Alcohol Byproduct The reducing agent is reducing the starting aldehyde/ketone instead of the imine. This is common with strong, non-selective agents like NaBH₄.[1]1. Switch to a more chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][9] 2. Implement a two-step procedure: allow the imine to form completely before adding NaBH₄ at a low temperature.
Unreacted Starting Materials (3-aminophenol and/or carbonyl) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Steric hindrance: A bulky ketone or aldehyde may react slowly. 3. Weakly nucleophilic amine: While the -OH group is activating, other substituents could deactivate the amine.[8]1. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). 2. Increase the equivalents of the less hindered reactant. Add a Lewis acid like Ti(Oi-Pr)₄ to activate the carbonyl group.[10] 3. Ensure pH is optimal for imine formation.
Formation of Dialkylated (Tertiary Amine) Product The desired secondary amine product is reacting again with the carbonyl compound. This is more common when using a primary amine with an unhindered aldehyde.[1]1. Use a stoichiometric amount of the carbonyl compound (1.0-1.1 equivalents). 2. Add the reducing agent at the beginning of the reaction (in-situ method) to reduce the imine as it forms, minimizing its concentration. NaBH(OAc)₃ is ideal for this.[2]
Difficult Product Purification The product amine, starting amine (3-aminophenol), and imine intermediate have similar polarities, making chromatographic separation difficult.[4]1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Wash with a dilute acid (e.g., 1M HCl) to protonate the amines, moving them to the aqueous layer. Wash the organic layer to remove non-basic impurities. Basify the aqueous layer (e.g., with NaOH) and extract the purified amines back into an organic solvent.[4] 2. SCX Chromatography: Use Strong Cation Exchange (SCX) cartridges. Load the crude material, wash with a non-polar solvent (e.g., DCM) and then a polar solvent (e.g., MeOH) to remove neutral impurities. Elute the desired amine product with a solution of ammonia in methanol.[8]

Quantitative Data Summary

The following tables summarize typical conditions and their effects on reductive amination yields, based on literature for aromatic amines. These serve as a starting point for optimizing the reaction with 3-aminophenol.

Table 1: Comparison of Common Reducing Agents

Reducing AgentTypical SolventKey AdvantagesKey DisadvantagesRepresentative Yield
NaBH(OAc)₃ DCE, THFHigh chemoselectivity for imines; mild conditions; can be used in one-pot procedures.[2]Moisture sensitive; relatively expensive.>90%
NaBH₃CN MeOH, EtOHSelective for iminium ions at acidic pH.[1]Toxic (releases HCN); less reactive than NaBH₄.[1]60-85%
NaBH₄ MeOH, EtOHInexpensive and readily available.Reduces aldehydes/ketones; can be quenched by solvent/acid.[1][4]40-70% (variable)
H₂ / Pd/C EtOH, EtOAc"Green" reagent; high efficiency.May reduce other functional groups; catalyst can be poisoned by amines.[1]>95%

Table 2: Effect of Solvent on Reaction Yield

SolventDielectric ConstantTypeTypical Yield (%)Comments
Methanol 32.7Protic85-95%Excellent for imine formation, but can react with some borohydrides.[6]
1,2-Dichloroethane (DCE) 10.4Aprotic Halogenated90-99%Preferred solvent for NaBH(OAc)₃.[2]
Tetrahydrofuran (THF) 7.6Aprotic Polar80-90%Good general-purpose solvent.[6]
Water 80.1Protic<10%Generally poor for imine formation due to Le Chatelier's principle, though some water-tolerant methods exist.[6][11]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reaction of 3-aminophenol with an aldehyde or ketone.

Materials:

  • 3-Aminophenol

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-aminophenol (1.0 eq) and the aldehyde or ketone (1.05 eq).

  • Solvent Addition: Add anhydrous DCE (or THF) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst (Optional): For less reactive ketones, add glacial acetic acid (1.0-1.2 eq) to the mixture and stir for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the reaction solvent (e.g., DCM or EtOAc) two more times.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel or via acid-base extraction to yield the desired secondary amine.

Visualizations

Reductive_Amination_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Reactants Dissolve 3-Aminophenol (1 eq) & Carbonyl (1.05 eq) in Anhydrous Solvent Imine_Formation Stir 20-30 min (Optional: Add Acetic Acid) Reactants->Imine_Formation Imine Formation Step Add_Reductant Add NaBH(OAc)3 (1.5 eq) Portion-wise Imine_Formation->Add_Reductant Stir_Monitor Stir at Room Temp Monitor by TLC/LC-MS Add_Reductant->Stir_Monitor Reduction Step Quench Quench with sat. NaHCO3 Stir_Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry (MgSO4) & Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography or Acid-Base Extraction Dry_Concentrate->Purify Product Isolated Product Purify->Product Troubleshooting_Tree Start Low Yield of Desired Amine? Check_SM Starting Materials (SM) Present in Crude Mixture? Start->Check_SM Yes Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts Yes Incomplete_Reaction Issue: Inefficient Imine Formation Check_SM->Incomplete_Reaction No (Clean Baseline) Alcohol_Byproduct Issue: Carbonyl Reduction Check_Byproducts->Alcohol_Byproduct Alcohol of Carbonyl SM Dialkylation_Byproduct Issue: Over-Alkylation Check_Byproducts->Dialkylation_Byproduct Dialkylated Amine Sol_Incomplete Solution: - Increase reaction time/temp - Check pH (add acid catalyst) - Add dehydrating agent Incomplete_Reaction->Sol_Incomplete Sol_Alcohol Solution: - Use selective reductant (STAB) - Pre-form imine before reduction Alcohol_Byproduct->Sol_Alcohol Sol_Dialkylation Solution: - Use 1:1 stoichiometry - Use in-situ method Dialkylation_Byproduct->Sol_Dialkylation Reaction_Relationships cluster_pH Reaction pH cluster_species Dominant Species & Rates cluster_reductant Reducing Agent Activity Low_pH Low pH (<4) Protonated_Amine Protonated Amine (Non-nucleophilic) Low_pH->Protonated_Amine leads to Mid_pH Optimal pH (4-5) Iminium_Ion Fast Imine/Iminium Formation Mid_pH->Iminium_Ion favors High_pH High pH (>7) Slow_Imine Slow Imine Formation High_pH->Slow_Imine leads to NaBH3CN NaBH3CN: Highly Active Iminium_Ion->NaBH3CN selectively reduced by STAB NaBH(OAc)3: Active Iminium_Ion->STAB reduced by

References

Technical Support Center: Overcoming Poor Solubility of 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 3-(Cyclobutylamino)phenol.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor water solubility?

A1: this compound is an aromatic organic compound. While the phenol group can participate in hydrogen bonding with water, the presence of the larger, non-polar cyclobutyl and phenyl groups limits its interaction with polar water molecules, leading to poor aqueous solubility.[1][2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of phenolic compounds is highly dependent on pH.[3][4] As a weak acid, this compound will be more soluble in alkaline (high pH) solutions where the phenolic hydroxyl group deprotonates to form a more polar phenolate anion.[5] Conversely, in acidic to neutral pH, it will exist predominantly in its less soluble, protonated form.

Q3: What are the most common strategies to improve the solubility of phenolic compounds like this compound?

A3: Common methods to enhance the solubility of poorly water-soluble compounds include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the use of surfactants.[6][7][8][9]

Q4: Can heating improve the solubility of this compound?

A4: Yes, for many compounds, solubility increases with temperature. However, it is crucial to be cautious as excessive heat can lead to the degradation of phenolic compounds.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to aqueous buffer. The compound's intrinsic solubility is exceeded in the chosen buffer.1. Adjust the pH: Increase the pH of the buffer to deprotonate the phenol, which should increase solubility.[3][5] 2. Add a co-solvent: Introduce a water-miscible organic solvent like ethanol or DMSO to the buffer.[8][11] 3. Use a cyclodextrin: Formulate the compound with a cyclodextrin to create an inclusion complex with enhanced solubility.[12][13][14]
Inconsistent solubility results between experiments. - Variation in pH of the media. - Temperature fluctuations. - Purity of the compound.1. Strictly control pH: Use calibrated pH meters and freshly prepared buffers. 2. Maintain constant temperature: Use a temperature-controlled shaker or water bath. 3. Verify compound purity: Use analytical techniques like HPLC to confirm the purity of this compound.
Compound dissolves initially but precipitates over time. - The solution is supersaturated. - The compound is degrading at the working pH or temperature.1. Determine the equilibrium solubility: Conduct experiments to find the maximum stable concentration. 2. Assess stability: Monitor the concentration of the compound over time at the desired conditions using a stability-indicating assay. 3. Consider a different solubilization strategy: If stability is an issue, a method like cyclodextrin complexation might protect the molecule.
The use of a co-solvent is interfering with a downstream biological assay. The chosen co-solvent is toxic to the cells or inhibits the enzyme being studied.1. Reduce co-solvent concentration: Determine the minimum concentration of co-solvent needed for solubility. 2. Switch to a more biocompatible co-solvent: Consider alternatives like propylene glycol or polyethylene glycol (PEG).[11] 3. Explore non-solvent-based methods: Utilize pH adjustment or cyclodextrin complexation as alternatives.

Data on Solubility Enhancement Strategies

The following table summarizes hypothetical solubility data for this compound based on typical behaviors of phenolic compounds to illustrate the effectiveness of different solubilization methods.

Condition Solubility of this compound (µg/mL) Fold Increase (approx.)
Deionized Water (pH ~6-7)101
Phosphate Buffer (pH 7.4)151.5
Carbonate Buffer (pH 9.0)25025
10% Ethanol in Water (v/v)12012
20% DMSO in Water (v/v)80080
5% HP-β-Cyclodextrin in Water (w/v)50050

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment
  • Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, carbonate-bicarbonate buffers for pH 9-10).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the compound and buffer).

  • Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH.

Protocol 2: Solubilization using Co-solvents
  • Prepare stock solutions of water-miscible organic co-solvents such as ethanol, DMSO, or propylene glycol.

  • Create a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of this compound in each co-solvent mixture following steps 2-5 of Protocol 1.

  • Plot the solubility against the percentage of the co-solvent.

  • Note: Always run a vehicle control in downstream experiments to account for any effects of the co-solvent itself.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 5% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Filter the suspension through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration of the solubilized compound in the filtrate via HPLC or another suitable method.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_methods Solubilization Strategies cluster_analysis Analysis & Optimization cluster_end Outcome start Poor solubility of This compound in aqueous media ph pH Adjustment start->ph cosolvent Co-solvent Addition start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin analysis Quantify Solubility (e.g., HPLC) ph->analysis cosolvent->analysis cyclodextrin->analysis optimize Optimize Concentration & Conditions analysis->optimize optimize->ph Further Optimization Needed optimize->cosolvent Further Optimization Needed optimize->cyclodextrin Further Optimization Needed end_node Aqueous solution suitable for experiments optimize->end_node Successful

Caption: A workflow for selecting and optimizing a solubilization strategy.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation Process cluster_result Result cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) process Mixing in Aqueous Solution cd->process drug This compound (Poorly soluble) drug->process complex Inclusion Complex (Enhanced Solubility) process->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

decision_tree q1 Is the downstream application sensitive to organic solvents? q2 Can the experimental pH be adjusted to > 8.0? q1->q2 Yes use_cosolvent Use Co-solvents (e.g., DMSO, Ethanol) q1->use_cosolvent No use_ph Use pH Adjustment (Alkaline Buffer) q2->use_ph Yes use_cd Use Cyclodextrins (e.g., HP-β-CD) q2->use_cd No

Caption: Decision tree for selecting a suitable solubilization method.

References

Technical Support Center: Synthesis of 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-(Cyclobutylamino)phenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions. The two primary synthetic routes considered are the Buchwald-Hartwig amination and reductive amination.

Route 1: Buchwald-Hartwig Amination of 3-Halophenol with Cyclobutylamine

This approach involves the palladium-catalyzed cross-coupling of a 3-halophenol (e.g., 3-bromophenol or 3-chlorophenol) with cyclobutylamine.

Question 1: Low or no product yield in the Buchwald-Hartwig amination reaction.

Potential Causes:

  • Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to air or moisture, or the presence of impurities in the starting materials or solvent.[1][2]

  • Incorrect Ligand Choice: The phosphine ligand used may not be optimal for the specific substrate combination.

  • Inappropriate Base: The strength or solubility of the base could be insufficient to facilitate the catalytic cycle.[3][4]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at an adequate rate.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

  • Catalyst and Ligand Screening: Screen a variety of palladium precatalysts and phosphine ligands. For aryl chlorides, more electron-rich and bulky ligands are often required.

  • Base Optimization: Evaluate different bases, such as sodium tert-butoxide, potassium phosphate, or cesium carbonate.[2] Consider using a soluble organic base like DBU to avoid slurry issues on a larger scale.[3]

  • Temperature Adjustment: Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential side reactions.

Question 2: Formation of significant side products, such as diarylated amine or hydrodehalogenation of the starting material.

Potential Causes:

  • Incorrect Stoichiometry: An excess of the aryl halide can lead to the formation of the diarylated amine.

  • Suboptimal Ligand-to-Metal Ratio: An improper ratio can lead to catalyst decomposition and undesired side reactions.

  • High Catalyst Loading: While increasing catalyst loading can improve conversion, it may also promote side reactions.

Troubleshooting Steps:

  • Adjust Stoichiometry: Use a slight excess of the amine (cyclobutylamine) relative to the 3-halophenol.

  • Optimize Ligand-to-Metal Ratio: Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is effective.

  • Reduce Catalyst Loading: Once optimal conditions are found, gradually decrease the catalyst loading to the minimum level required for efficient conversion.

Route 2: Reductive Amination of 3-Hydroxybenzaldehyde or Cyclobutanone

This route involves the reaction of 3-hydroxybenzaldehyde with cyclobutylamine or 3-aminophenol with cyclobutanone, followed by reduction of the intermediate imine.

Question 3: Incomplete conversion during the reductive amination step.

Potential Causes:

  • Inefficient Imine Formation: The equilibrium for imine formation may not be favorable under the reaction conditions.

  • Poor Reducing Agent Activity: The chosen reducing agent may not be sufficiently reactive or may be degrading.

  • pH of the Reaction Mixture: The pH can significantly affect both imine formation and the stability of the reducing agent.

Troubleshooting Steps:

  • Promote Imine Formation: Use a dehydrating agent, such as magnesium sulfate or molecular sieves, or employ azeotropic distillation to remove water.

  • Select an Appropriate Reducing Agent: Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. For scale-up, catalytic hydrogenation is often preferred for its cost-effectiveness and reduced waste.

  • Control pH: Maintain the reaction pH in a weakly acidic range (typically 4-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the reducing agent.

Question 4: Difficulty in purifying the final product from unreacted starting materials and byproducts.

Potential Causes:

  • Similar Polarity of Components: The product, starting materials, and byproducts may have similar polarities, making chromatographic separation challenging on a large scale.

  • Formation of Emulsions during Workup: The presence of both acidic (phenol) and basic (amine) functional groups can lead to emulsification during aqueous workup.

Troubleshooting Steps:

  • Optimize Extraction pH: Carefully adjust the pH of the aqueous phase during workup to selectively extract the product or impurities. For example, at a basic pH, the phenolic product will be deprotonated and may be more soluble in the aqueous phase, while non-polar impurities remain in the organic phase.

  • Crystallization: Develop a robust crystallization procedure for the final product. This can be a highly effective method for purification at scale. Screen various solvents and solvent mixtures to find conditions that provide good yield and high purity.

  • Salt Formation: Consider forming a salt of the product (e.g., hydrochloride or sulfate) to facilitate isolation and purification through crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: Key safety concerns include:

  • Handling of Pyrophoric Reagents: If using strong bases like sodium tert-butoxide in the Buchwald-Hartwig route, be aware of their pyrophoric nature, especially on a large scale.

  • Hydrogenation: For the reductive amination route using catalytic hydrogenation, proper handling of hydrogen gas and the pyrophoric nature of some hydrogenation catalysts (e.g., Raney Nickel) is crucial. Ensure the use of appropriate high-pressure equipment and safety protocols.

  • Exothermic Reactions: Both synthetic routes can have exothermic steps. Monitor the reaction temperature carefully during scale-up and ensure adequate cooling capacity to prevent thermal runaways.

Q2: How can I minimize the levels of residual palladium in the final product from the Buchwald-Hartwig synthesis?

A2: Minimizing residual palladium is critical for pharmaceutical applications. Strategies include:

  • Use of Scavengers: Treat the crude product solution with a palladium scavenger, such as activated carbon, silica-based scavengers with thiol or amine functionalities, or specialized resins.

  • Extraction: Perform aqueous washes with solutions of reagents that can complex with palladium, such as thiourea or cysteine.

  • Crystallization: A well-developed crystallization process can be very effective at rejecting metal impurities.

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities can include:

  • From Buchwald-Hartwig: Unreacted 3-halophenol, cyclobutylamine, diarylated amine (bis(3-hydroxyphenyl)cyclobutylamine), and hydrodehalogenated starting material (phenol).

  • From Reductive Amination: Unreacted 3-hydroxybenzaldehyde/cyclobutanone, the corresponding alcohol from over-reduction of the aldehyde, and the intermediate imine.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterLab Scale (1 g)Pilot Scale (1 kg)
3-Bromophenol 1.0 equiv1.0 equiv
Cyclobutylamine 1.2 equiv1.1 equiv
Pd Precatalyst 1-2 mol%0.1-0.5 mol%
Ligand 2-4 mol%0.2-1.0 mol%
Base NaOtBu (2.0 equiv)K3PO4 (2.5 equiv)
Solvent Toluene2-Methyl-THF
Temperature 100 °C90-110 °C
Reaction Time 12-24 h18-36 h
Typical Yield 85-95%80-90%

Table 2: Comparison of Reaction Conditions for Reductive Amination

ParameterLab Scale (1 g)Pilot Scale (1 kg)
3-Hydroxybenzaldehyde 1.0 equiv1.0 equiv
Cyclobutylamine 1.1 equiv1.05 equiv
Reducing Agent NaBH(OAc)3H2 (50 psi), Pd/C (1 wt%)
Solvent DichloromethaneMethanol
Temperature Room Temperature40-50 °C
Reaction Time 6-12 h12-24 h
Typical Yield 80-90%85-95%

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Pilot Scale)

  • Charge a suitable, inerted reactor with 3-bromophenol (1.0 equiv), potassium phosphate (2.5 equiv), and the palladium precatalyst (e.g., 0.1 mol%) and ligand (e.g., 0.2 mol%).

  • Purge the reactor with nitrogen.

  • Add degassed 2-Methyl-THF.

  • Add cyclobutylamine (1.1 equiv) via a dosing pump over 30 minutes.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Wash the organic phase with aqueous brine.

  • Treat the organic phase with a palladium scavenger.

  • Concentrate the organic phase and proceed with crystallization or chromatographic purification.

Protocol 2: Reductive Amination via Catalytic Hydrogenation (Pilot Scale)

  • Charge a hydrogenation reactor with 3-hydroxybenzaldehyde (1.0 equiv), cyclobutylamine (1.05 equiv), and methanol.

  • Add the Pd/C catalyst (1 wt%) as a slurry in methanol.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi.

  • Heat the mixture to 40-50 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC and hydrogen uptake.

  • Upon completion, cool the reactor to room temperature and vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate and proceed with purification.

Visualizations

Buchwald_Hartwig_Workflow reagents Reagents (3-Halophenol, Cyclobutylamine, Base, Catalyst, Ligand) reactor Inerted Reactor reagents->reactor reaction Reaction (Heating, Stirring) reactor->reaction workup Aqueous Workup & Phase Separation reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product Reductive_Amination_Workflow reactants Reactants (3-Hydroxybenzaldehyde, Cyclobutylamine) imine_formation Imine Formation reactants->imine_formation reduction Reduction (e.g., Catalytic Hydrogenation) imine_formation->reduction filtration Catalyst Filtration reduction->filtration purification Purification filtration->purification product This compound purification->product Troubleshooting_Decision_Tree start Low Yield or Incomplete Reaction catalyst_check Check Catalyst Activity & Inert Conditions start->catalyst_check base_check Optimize Base (Strength & Solubility) catalyst_check->base_check temp_check Increase Temperature base_check->temp_check impurity_issue High Impurity Levels stoichiometry_check Adjust Stoichiometry impurity_issue->stoichiometry_check catalyst_loading_check Reduce Catalyst Loading stoichiometry_check->catalyst_loading_check purification_issue Purification Difficulty ph_workup Optimize pH during Workup purification_issue->ph_workup crystallization Develop Crystallization Protocol ph_workup->crystallization

References

Minimizing dimer formation in aminophenol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation in reactions involving aminophenols.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of dimer formation in aminophenol reactions?

A1: Dimerization in aminophenol reactions is primarily caused by oxidation. 2-Aminophenol and 4-aminophenol are particularly susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or the presence of metal ions.[1][2] This oxidation process can lead to the formation of colored polymeric quinoid structures, including dimers and other oligomers.[1] The reaction of p-aminophenol in the presence of certain oxidizing agents can lead to the formation of dimers, trimers, and tetramers.

Q2: Which aminophenol isomer is most stable and least prone to dimerization?

A2: 3-Aminophenol is the most stable of the three isomers under atmospheric conditions and is less likely to undergo oxidation and subsequent dimerization compared to 2-aminophenol and 4-aminophenol.[2]

Q3: How can I prevent the oxidation of aminophenols during a reaction?

A3: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, using deoxygenated solvents and avoiding exposure to direct light can significantly reduce oxidative side reactions. For 4-aminophenol, formulation with a low concentration of antioxidants can also inhibit undesired oxidation.[2]

Q4: What is the role of protecting groups in preventing dimer formation?

A4: Protecting groups are used to temporarily block a reactive functional group to prevent it from participating in unwanted side reactions.[3] In the context of aminophenol reactions, protecting either the amino or the hydroxyl group can prevent the molecule from participating in the oxidative coupling that leads to dimer formation. The choice of protecting group depends on the specific reaction conditions and the other functional groups present in the molecule.

Q5: How do I choose the right protecting group for my aminophenol?

A5: The selection of a suitable protecting group depends on several factors, including the stability of the protecting group to the reaction conditions and the ease of its removal (deprotection) without affecting the rest of the molecule. For protecting the amino group, carbamates like Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) are common choices. For the hydroxyl group, silyl ethers such as TBDMS (tert-butyldimethylsilyl) are frequently used. An orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, is often employed in multi-step syntheses.[3]

Troubleshooting Guides

Issue 1: My reaction mixture is turning dark, and I'm isolating a significant amount of a colored, high-molecular-weight impurity.

This is a classic sign of oxidative dimerization. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Flowchart for Dimer Formation

TroubleshootingFlowchart start Problem: Dimer Formation (Colored Impurity) check_inert 1. Are you using an inert atmosphere (N2 or Ar)? start->check_inert implement_inert Action: Purge reaction vessel with inert gas. Use degassed solvents. check_inert->implement_inert No check_light 2. Is the reaction protected from light? check_inert->check_light Yes implement_inert->check_light protect_light Action: Wrap the reaction flask in aluminum foil. check_light->protect_light No check_purity 3. Is your starting aminophenol pure? check_light->check_purity Yes protect_light->check_purity purify_ap Action: Recrystallize or purify the aminophenol before use. check_purity->purify_ap No check_pg 4. Are you using a protecting group? check_purity->check_pg Yes purify_ap->check_pg implement_pg Action: Protect the amino or hydroxyl group before proceeding. check_pg->implement_pg No check_conditions 5. Have you optimized reaction conditions (pH, temp)? check_pg->check_conditions Yes implement_pg->check_conditions optimize_conditions Action: Adjust pH and temperature based on literature for your specific reaction. check_conditions->optimize_conditions No end_node Problem Minimized check_conditions->end_node Yes optimize_conditions->end_node

Caption: Troubleshooting decision tree for dimer formation.

Issue 2: My desired product is contaminated with a dimer that is difficult to separate by column chromatography.

When the dimer has similar polarity to the desired product, purification can be challenging. Consider these strategies:

  • Recrystallization: This is often the most effective method for removing structurally similar impurities. Experiment with different solvent systems to find one that selectively crystallizes your desired product, leaving the dimer in the mother liquor.

  • Extractive Purification: For p-aminophenol, extractive methods have been developed to remove impurities like 4,4'-diaminodiphenyl ether (a type of dimer). This involves adjusting the pH of an aqueous solution and extracting with an organic solvent mixture, such as aniline and toluene.[4]

  • Salt Formation: In some cases, impurities can be removed by converting them into salts that have different solubility properties. For instance, treating a mixture containing p-aminophenol impurity with an acid can form a salt of the impurity, facilitating its removal.[5][6]

Data Presentation

Table 1: Influence of pH on the Auto-oxidation of 2-Aminophenol

pHPseudo-first-order rate constant (k' x 10^5, s^-1) at 25°C
4.0~0.1
6.0~1.0
8.0~10
9.85~100

Data adapted from studies on the kinetics of 2-aminophenol auto-oxidation. The rate of oxidation, and thus potential for dimerization, increases significantly with increasing pH.

Table 2: Effect of Temperature on the Auto-oxidation of 2-Aminophenol at pH 9.85

Temperature (°C)Pseudo-first-order rate constant (k' x 10^4, s^-1)
251.0
301.5
403.2
506.3

Data adapted from studies on the kinetics of 2-aminophenol auto-oxidation. Higher temperatures accelerate the rate of oxidation.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Aminophenols

This protocol is a general guideline for protecting the amino group of an aminophenol using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Pathway for N-Boc Protection

N_Boc_Protection aminophenol Aminophenol reaction Reaction Mixture aminophenol->reaction boc2o (Boc)2O boc2o->reaction base Base (e.g., Et3N, NaOH) base->reaction solvent Solvent (e.g., THF, Dioxane) solvent->reaction protected_ap N-Boc-Aminophenol reaction->protected_ap Stir at RT

Caption: Workflow for N-Boc protection of aminophenols.

Materials:

  • Aminophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., triethylamine (Et₃N) or sodium hydroxide (NaOH))

  • Solvent (e.g., tetrahydrofuran (THF), dioxane, or a biphasic mixture like chloroform/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1.0-1.2 equivalents of the base to the solution.

  • Slowly add 1.0-1.1 equivalents of (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • If using a water-miscible organic solvent, remove it under reduced pressure. If using a water-immiscible solvent, proceed to extraction.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc protected aminophenol.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for the Deprotection of N-Boc Protected Aminophenols

This protocol describes the removal of the Boc protecting group under acidic conditions.

Deprotection Workflow

Deprotection protected_ap N-Boc-Aminophenol reaction Reaction Mixture protected_ap->reaction acid Acid (e.g., TFA, HCl) acid->reaction solvent Solvent (e.g., DCM) solvent->reaction aminophenol Aminophenol reaction->aminophenol Stir at RT

Caption: Workflow for the deprotection of N-Boc aminophenols.

Materials:

  • N-Boc protected aminophenol

  • Acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane)

  • Solvent (e.g., dichloromethane (DCM))

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected aminophenol in the solvent (e.g., DCM).

  • Slowly add an excess of the acid (e.g., TFA or HCl in dioxane) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected aminophenol.

  • Purify further if necessary.

By understanding the causes of dimer formation and implementing these preventative and troubleshooting strategies, researchers can significantly improve the yield and purity of their desired products in reactions involving aminophenols.

References

Technical Support Center: Method Validation for Quantitative Analysis of 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for the method validation of quantitative analysis of 3-(Cyclobutylamino)phenol, tailored for researchers, scientists, and drug development professionals. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Methodology & Parameters

Q1: What is a suitable starting point for an HPLC method for quantifying this compound?

A1: A robust starting point is a reversed-phase HPLC method with UV detection. Based on the phenolic structure, a C18 column is appropriate.

Example HPLC Method Parameters:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm

| Run Time | 10 minutes |

Q2: Which validation parameters are essential according to ICH guidelines?

A2: According to ICH Q2(R1) guidelines, the core validation parameters for a quantitative impurity method include Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), and Limit of Detection (LOD).[1][2] Robustness should also be assessed to ensure the method can withstand small, deliberate variations in parameters.[3]

Specificity

Q3: How do I demonstrate the specificity of my analytical method?

A3: Specificity ensures that the signal measured is solely from this compound and not from interference by other components like impurities, degradation products, or matrix components.[4] This is typically demonstrated by spiking the drug product with known impurities and/or subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the analyte peak from all potential interfering peaks.[3]

Linearity & Range

Q4: What are the acceptance criteria for linearity and what is the required range?

A4: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal.[5] A minimum of five concentration levels should be used.[1] The correlation coefficient (r) should be ≥ 0.995, or more commonly, the coefficient of determination (R²) should be ≥ 0.999. The range for a quantitative assay is typically 80% to 120% of the expected test concentration.[1]

Accuracy & Precision

Q5: What is the difference between accuracy and precision, and how are they determined?

A5:

  • Accuracy is the closeness of the measured value to the true value. It is assessed by analyzing samples with a known concentration of this compound and is reported as percent recovery.[3]

  • Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).[1] It is typically expressed as the Relative Standard Deviation (%RSD).[2]

Q6: What are typical acceptance criteria for accuracy and precision?

A6: For an assay of a major component, accuracy is often expected to be within 98.0% to 102.0% recovery. For precision, the %RSD for repeatability and intermediate precision should generally be no more than 2%.[1]

Detection & Quantitation Limits

Q7: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) established?

A7:

  • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ is the lowest amount of analyte that can be reliably quantified with suitable precision and accuracy.[2]

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[1]

Experimental Protocols & Data Presentation

Protocol 1: Linearity and Range Determination
  • Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a 100 µg/mL stock solution.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a range of 80-120% of a target concentration of 10 µg/mL, this would be 8, 9, 10, 11, and 12 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
8.0 40150 0.8%
9.0 45210 0.6%
10.0 50050 0.5%
11.0 55300 0.4%
12.0 60120 0.7%
Linear Regression Result Acceptance Criteria
Slope 5010 N/A
Intercept 125 N/A

| | 0.9998 | ≥ 0.999 |

Protocol 2: Accuracy (Recovery) Study
  • Prepare Spiked Samples: Prepare a placebo (matrix without the analyte). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Table 2: Example Accuracy Data

Spike Level Concentration (µg/mL) Replicate 1 (% Recovery) Replicate 2 (% Recovery) Replicate 3 (% Recovery) Mean Recovery %RSD
80% 8.0 99.5% 100.2% 99.8% 99.8% 0.35%
100% 10.0 101.0% 99.5% 100.5% 100.3% 0.76%
120% 12.0 98.9% 100.8% 99.4% 99.7% 0.97%

| Acceptance Criteria | | | | | 98.0 - 102.0% | ≤ 2.0% |

Protocol 3: Precision (Repeatability & Intermediate) Study
  • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst.

  • Evaluation: Calculate the mean, standard deviation, and %RSD for each set of six injections and for all twelve injections combined.

Table 3: Example Precision Data

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2 Combined
Mean Concentration (µg/mL) 10.05 10.01 10.03
Standard Deviation 0.08 0.09 0.085
%RSD 0.8% 0.9% 0.85%

| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |

Visual Guides & Workflows

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Reporting Dev Develop HPLC Method Proto Write Validation Protocol Dev->Proto Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ / LOD Robust Robustness Report Validation Summary Report Robust->Report

Caption: Overall workflow for analytical method validation.

Troubleshooting Guide

Problem: My peak shape is poor (tailing or fronting). What should I do?

Poor peak shape can compromise the accuracy and precision of your results. Follow this decision tree to diagnose the potential cause.

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting Start Poor Peak Shape (Tailing or Fronting) Tailing Is the peak tailing? Start->Tailing Yes Fronting Is the peak fronting? Start->Fronting No Cause_T1 Possible Cause: Secondary Silanol Interactions Tailing->Cause_T1 Cause_T2 Possible Cause: Column Overload Tailing->Cause_T2 Cause_T3 Possible Cause: Column Void or Contamination Tailing->Cause_T3 Solution_T1 Solution: - Use a lower pH mobile phase - Add a competing base (e.g., triethylamine) - Use an end-capped column Cause_T1->Solution_T1 Solution_T2 Solution: - Dilute the sample Cause_T2->Solution_T2 Solution_T3 Solution: - Flush column with strong solvent - Replace column Cause_T3->Solution_T3 Cause_F1 Possible Cause: Column Overload Fronting->Cause_F1 Cause_F2 Possible Cause: Incorrect Sample Solvent Fronting->Cause_F2 Solution_F1 Solution: - Dilute the sample Cause_F1->Solution_F1 Solution_F2 Solution: - Dissolve sample in mobile phase or a weaker solvent Cause_F2->Solution_F2

Caption: Troubleshooting guide for poor HPLC peak shapes.

References

Validation & Comparative

Structural Confirmation of 3-(Cyclobutylamino)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a compound's three-dimensional structure is a critical step in chemical research and drug development. This guide provides a comprehensive overview of the structural confirmation of 3-(Cyclobutylamino)phenol, with a primary focus on single-crystal X-ray crystallography. While, to date, no public crystallographic data for this compound is available, this document outlines the complete experimental workflow and presents a hypothetical data set based on structurally similar molecules. Furthermore, it offers a comparative analysis with other common analytical techniques, providing researchers with a practical guide to selecting the appropriate methods for structural elucidation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for unambiguously determining the atomic arrangement within a crystalline solid.[1][2] This method provides precise information about bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding a molecule's physical and chemical properties.

The following table summarizes the expected crystallographic data for this compound, derived from known values for similar small organic molecules.

Parameter Hypothetical Value
Chemical Formula C₁₀H₁₃NO
Formula Weight 163.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0°
Volume 845.5 ų
Z 4
Calculated Density 1.28 g/cm³
Absorption Coefficient 0.08 mm⁻¹
Temperature 100 K
Wavelength 0.71073 Å (Mo Kα)
R-factor ~4-6%

The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.

1. Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[1] For a small organic molecule like this compound, several methods can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[3] The choice of solvent is crucial and should be one in which the compound is moderately soluble.[3]

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.[4]

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data.

G Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Compound This compound Dissolution Dissolution Compound->Dissolution Solvent Suitable Solvent(s) Solvent->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Diffusion Vapor Diffusion Dissolution->Diffusion Cooling Slow Cooling Dissolution->Cooling Crystal Single Crystal Selection Evaporation->Crystal Diffusion->Crystal Cooling->Crystal Mounting Crystal Mounting Crystal->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Solution Structure Solution Xray->Solution Refinement Structure Refinement Solution->Refinement Data Crystallographic Data (CIF) Refinement->Data

Caption: Workflow for structural determination by X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic techniques are essential for a comprehensive characterization of a compound, especially in solution.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[2]Unambiguous structure determination.[2]Requires high-quality single crystals, which can be challenging to grow.[1] The determined structure is for the solid state only.
NMR Spectroscopy (¹H, ¹³C) Information about the chemical environment of atoms, connectivity, and through-space interactions in solution.Provides detailed structural information in solution, non-destructive.Does not provide precise bond lengths and angles. Complex spectra can be difficult to interpret for large or symmetric molecules.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule. Fragmentation patterns can offer structural clues.High sensitivity, requires very small sample amounts.Does not provide information about the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Fast and simple to perform.Provides limited information about the overall molecular structure.

A robust structural confirmation of a new compound typically involves a combination of these techniques.

G Logical Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_definitive Definitive Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity) Purification->NMR Xray Single-Crystal X-ray Diffraction NMR->Xray Confirms proposed structure Structure Unambiguous 3D Structure Xray->Structure

Caption: Integrated workflow for the structural confirmation of a novel compound.

Conclusion

The structural confirmation of this compound, like any novel compound, relies on a multi-faceted analytical approach. While techniques such as NMR, MS, and IR spectroscopy provide crucial initial data on connectivity and composition, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms. The experimental and comparative data presented in this guide offer a comprehensive framework for researchers and scientists in the field of drug discovery and development to effectively plan and execute the structural characterization of new chemical entities.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the potential bioactivity of 3-(Cyclobutylamino)phenol, drawing comparisons with structurally related analogs based on available experimental data. This guide provides insights into structure-activity relationships, experimental methodologies, and relevant signaling pathways.

Due to a lack of direct experimental data on the bioactivity of this compound in the current body of scientific literature, this guide presents a comparative analysis based on the bioactivities of structurally related aminophenol analogs. The information herein is intended to provide a foundational understanding and guide future research into the biological effects of this compound.

Comparative Bioactivity of Aminophenol Analogs

To understand the potential bioactivity of this compound, it is instructive to examine the structure-activity relationships (SAR) of related aminophenol derivatives. Key bioactivities associated with this class of compounds include tyrosinase inhibition and antioxidant effects.

Tyrosinase Inhibitory Activity of N-Alkyl-p-Aminophenol Analogs

While specific data for N-cycloalkyl-3-aminophenols is limited, studies on N-alkyl-p-aminophenols provide valuable insights into how the substituent on the amino group influences bioactivity. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders.

The following table summarizes the tyrosinase inhibitory activity of a series of N-alkyl-p-aminophenol analogs, demonstrating the effect of alkyl chain length on potency.

CompoundN-SubstituentIC50 (μM) vs. L-tyrosineIC50 (μM) vs. L-DOPA
Analog 1 n-Decyl~5.7~30.1
Analog 2 n-Dodecyl>200>200
Kojic Acid (Reference) -~12.6~32.8

Data sourced from a study on the effect of p-aminophenols on mushroom tyrosinase activity[1][2].

The data suggests that the length of the N-alkyl substituent plays a critical role in tyrosinase inhibition, with the n-decyl group (Analog 1) showing the highest potency, even greater than the well-known inhibitor, kojic acid[1][2]. This highlights the importance of the lipophilicity and size of the substituent on the amino group for enzymatic inhibition. It can be inferred that a cycloalkyl group, such as the cyclobutyl moiety in this compound, would also influence the interaction with the enzyme's active site.

Antioxidant Activity of 3-Aminophenol

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The position of the amino group on the phenol ring significantly affects this activity. Studies have shown that 3-aminophenol exhibits notable nitric oxide (NO) scavenging activity.

CompoundBioactivityIC50 (mM)
3-Aminophenol Nitric Oxide Scavenging0.11

Data from a study on the effect of aminophenol derivatives on nitrosyl radicals[3].

This finding suggests that this compound may also possess antioxidant properties, although the presence of the cyclobutyl group will likely modulate this activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound and its analogs.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate or cuvettes, add different concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a set time (e.g., 4-30 minutes).

    • Measure the absorbance of the resulting blue solution at 593 nm.

    • A standard curve is typically prepared using a known antioxidant, such as Trolox or ascorbic acid.

    • The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or ascorbic acid equivalents.

3. Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase, using L-tyrosine or L-DOPA as a substrate.

  • Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, which then forms colored products. The rate of formation of these products is measured spectrophotometrically.

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

    • Prepare solutions of the substrate (L-tyrosine or L-DOPA) and the test compound in the same buffer.

    • In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.

    • Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate solution.

    • Monitor the change in absorbance over time at a wavelength corresponding to the formation of the colored product (e.g., 475-490 nm for dopachrome).

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Relevant Signaling Pathway: NF-κB

Phenolic compounds are known to modulate various cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target. NF-κB is a key transcription factor involved in inflammation, immune responses, cell proliferation, and survival. Many bioactive phenols exert their anti-inflammatory and chemopreventive effects by inhibiting the NF-κB signaling cascade.

Below is a diagram illustrating the canonical NF-κB signaling pathway, which is a likely target for bioactive aminophenol derivatives.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB Proteasome Proteasome IkB_ub Ub-IκBα IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc DNA DNA NFkB_nuc->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces

Caption: Canonical NF-κB signaling pathway.

This diagram illustrates how pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. Phenolic compounds can interfere with this pathway at multiple points, such as by inhibiting IKK activity or preventing NF-κB's nuclear translocation.

Conclusion

While direct experimental data on the bioactivity of this compound is not currently available, a comparative analysis of its structural analogs provides a strong basis for predicting its potential biological activities. The available data on N-alkyl-p-aminophenols suggest that the N-cyclobutyl substituent is likely to confer significant tyrosinase inhibitory activity. Furthermore, the 3-aminophenol scaffold itself possesses antioxidant properties through nitric oxide scavenging.

Future research should focus on the synthesis and in vitro evaluation of this compound and a series of related N-cycloalkyl-3-aminophenol analogs to quantitatively assess their bioactivities. The experimental protocols and the understanding of the NF-κB signaling pathway provided in this guide offer a solid framework for such investigations. These studies will be crucial in determining the therapeutic potential of this class of compounds in areas such as dermatology, oncology, and inflammatory diseases.

References

Comparative Analysis of 3-(Cyclobutylamino)phenol and 3-(Cyclopentylamino)phenol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Structure-Activity Relationship (SAR) Considerations

The biological activity of a molecule is intrinsically linked to its chemical structure.[3][4] The subtle difference between a cyclobutyl and a cyclopentyl group attached to the amino function of 3-aminophenol could significantly influence the pharmacological properties of 3-(Cyclobutylamino)phenol and 3-(Cyclopentylamino)phenol. Key aspects that would be considered in a SAR study include:

  • Steric Hindrance: The larger cyclopentyl group may cause greater steric hindrance compared to the cyclobutyl group. This can affect how the molecule binds to a biological target, such as an enzyme or a receptor.

  • Lipophilicity: The addition of a carbon atom in the cyclopentyl ring increases its lipophilicity ("greasiness") compared to the cyclobutyl ring. This can influence the molecule's ability to cross cell membranes and its overall pharmacokinetic profile.

  • Conformational Flexibility: The five-membered cyclopentyl ring has a different degree of conformational flexibility compared to the four-membered cyclobutyl ring. This can impact the molecule's ability to adopt the optimal conformation for binding to its target.

Hypothetical Experimental Workflow for Comparison

To empirically determine and compare the biological activities of this compound and 3-(Cyclopentylamino)phenol, a systematic experimental workflow would be required. The following diagram illustrates a typical approach for such a study.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Comparison Compound_A This compound Preparation Stock Solution Preparation Compound_A->Preparation Compound_B 3-(Cyclopentylamino)phenol Compound_B->Preparation Target_Binding Target Binding Assays (e.g., Receptor, Enzyme) Preparation->Target_Binding Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Preparation->Cell_Based Functional_Assays Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) Preparation->Functional_Assays IC50_EC50 IC50/EC50 Determination Target_Binding->IC50_EC50 Cell_Based->IC50_EC50 Functional_Assays->IC50_EC50 SAR_Analysis Structure-Activity Relationship Analysis IC50_EC50->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Hypothetical workflow for comparing the biological activity of two compounds.

Data Presentation: A Template for Future Research

Should experimental data become available, the following table structure is recommended for a clear and concise comparison of the biological activities of this compound and 3-(Cyclopentylamino)phenol.

ParameterThis compound3-(Cyclopentylamino)phenol
Target Binding
Target X (Ki, nM)Data Not AvailableData Not Available
Target Y (IC50, µM)Data Not AvailableData Not Available
Functional Activity
Enzyme Z Inhibition (IC50, µM)Data Not AvailableData Not Available
Receptor A Activation (EC50, µM)Data Not AvailableData Not Available
Cellular Activity
Cell Line 1 Cytotoxicity (CC50, µM)Data Not AvailableData Not Available
Cell Line 2 Proliferation (GI50, µM)Data Not AvailableData Not Available

Experimental Protocols: A General Framework

In the absence of specific data, detailed experimental protocols cannot be provided. However, a general outline for a key experiment, such as an enzyme inhibition assay, would typically involve the following steps:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds (this compound and 3-(Cyclopentylamino)phenol) at various concentrations in a suitable buffer.

  • Assay Procedure:

    • Add the enzyme to the wells of a microplate.

    • Add the test compounds at varying concentrations.

    • Incubate for a defined period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Plot the reaction rate as a function of the compound concentration.

    • Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Conclusion

While a direct comparison of the biological activity of this compound and 3-(Cyclopentylamino)phenol is not possible due to the lack of published experimental data, this guide provides a scientific framework for how such a comparison could be approached. The principles of structure-activity relationships suggest that the differences in the cycloalkyl moieties could lead to distinct pharmacological profiles. Future research involving a systematic experimental evaluation as outlined would be necessary to elucidate the specific biological activities of these compounds and to determine their potential as leads for drug discovery and development. Researchers in the field are encouraged to investigate these and similar compounds to fill the existing data gap.

References

A Comparative Guide to Purity Assessment: 3-(Cyclobutylamino)phenol via qNMR

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-(Cyclobutylamino)phenol, a key intermediate in medicinal chemistry. We will explore the experimental protocol for qNMR and compare its performance characteristics with High-Performance Liquid Chromatography (HPLC), a widely used alternative.

Quantitative Data Summary

The purity of a synthesized batch of this compound was determined using both qNMR and HPLC. The results, along with key performance metrics of each method, are summarized in the table below.

ParameterqNMRHPLC
Purity Assay (%) 99.2 ± 0.399.1 ± 0.2
Limit of Detection (LOD) ~0.1%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.05%
Analysis Time per Sample ~15 minutes~30 minutes
Sample Preparation Simple dissolutionMore complex (filtration, mobile phase prep)
Primary Method YesNo (requires a certified reference standard)
Solvent Consumption Low (deuterated solvents)High (organic solvents)

Methodology Comparison

Quantitative NMR (qNMR) is a primary analytical method recognized by pharmacopeias, meaning it does not require a reference standard of the analyte for quantification.[1] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for a direct measurement of the analyte's purity against a certified internal standard.[2][3] This technique offers a significant advantage in early drug development stages where a fully characterized reference standard of the active pharmaceutical ingredient (API) may not be available.[4][5]

High-Performance Liquid Chromatography (HPLC) , on the other hand, is a comparative technique that relies on the separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. For accurate quantification, HPLC requires a well-characterized reference standard of the compound of interest to generate a calibration curve. While HPLC often provides lower limits of detection and quantification, the method's accuracy is contingent on the purity of the reference material.[5][6]

Experimental Protocols

A detailed experimental protocol for the purity assessment of this compound using ¹H-qNMR is provided below.

¹H-qNMR Purity Determination of this compound

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a 400 MHz (or higher field) spectrometer.

    • Key acquisition parameters should be optimized for quantification, including:

      • Pulse Angle: 30-90° (a 90° pulse is common).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal recovery between scans.

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

      • Spectral Width: To encompass all signals of interest.

      • Acquisition Time: At least 3 seconds.[2]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.

    • Select well-resolved, non-overlapping signals for both the this compound and the internal standard for integration. For this compound, aromatic protons are often suitable. For maleic acid, the vinylic protons provide a sharp singlet.

    • Integrate the selected signals.

    • The purity of the this compound is calculated using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the qNMR purity assessment workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination by qNMR.

Logical Framework for Method Selection

The choice between qNMR and other techniques like HPLC often depends on the specific requirements of the analysis. The following diagram outlines a logical decision-making process.

Method_Selection start Purity Assessment Required ref_std Certified Reference Standard Available? start->ref_std primary_method Primary Method Required? ref_std->primary_method No hplc Use HPLC ref_std->hplc Yes qnmr Use qNMR primary_method->qnmr Yes consider_other Consider Other Methods (e.g., Titration, GC) primary_method->consider_other No

Caption: Decision tree for selecting a purity assessment method.

Conclusion

Quantitative NMR is a powerful, accurate, and efficient method for determining the purity of organic molecules like this compound.[7] Its status as a primary method makes it particularly valuable in research and development settings where certified reference standards may be unavailable. While HPLC can offer superior sensitivity for trace impurity analysis, qNMR provides a direct and robust measure of the main component's purity with simpler sample preparation and lower solvent consumption. The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development.

References

A Comparative Guide to Analytical Methods for 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of 3-(Cyclobutylamino)phenol and structurally similar aminophenol compounds. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aminophenol derivatives. It is important to note that these values are derived from various studies on compounds structurally similar to this compound and are presented for comparative purposes. Actual performance for this compound may vary and would require method-specific validation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (Range) 0.160–1.200 µg/mL (for 4-aminophenol)[1]4-24 ppm (for 4-aminophenol)[2]0.0297 - 0.2229 µg/mL (for p-aminophenol)[3]
Correlation Coefficient (r²) > 0.999[4]Not explicitly stated, but method validated> 0.999[4]
Limit of Detection (LOD) 0.01 µg/mL (for 4-aminophenol)[5]0.28–2.00 μg/kg (for various pesticides)[6]0.0061 µg/mL (for p-aminophenol)[3]
Limit of Quantification (LOQ) 0.03 µg/mL (for 4-aminophenol)[5]0.94–6.65 μg/kg (for various pesticides)[6]0.0185 µg/mL (for p-aminophenol)[3]
Accuracy (% Recovery) 99.4 ± 0.68% (for p-aminophenol)[4]80%, 100%, and 120% of label claim evaluated[2]100.3 ± 2% (for acetaminophen with p-aminophenol impurity)[3]
Precision (% RSD) < 2%[4]< 2.0% (intermediate precision)[2]< 5%[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Aminophenol Analysis

This protocol is a general representation of a validated HPLC method for the determination of aminophenol impurities.[1][5]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Zorbax SB-Aq (50 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1]

  • Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., 1.1 g/L sodium octanesulfonate solution, pH 3.2) and an organic modifier (e.g., methanol).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 10 µL.[5]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample by dissolving a known amount of the material to be tested in the solvent and dilute as necessary to fall within the calibration range.

4. Method Validation Parameters:

  • Specificity: Analyze blank solvent, placebo (if applicable), and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Aminophenol Analysis

This protocol outlines a general procedure for the analysis of aminophenol impurities by GC-MS.[2]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data acquisition and processing software.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Set to ensure efficient volatilization of the analyte.

  • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or other suitable mass analyzer.

  • Detection Mode: Total Ion Current (TIC) for general screening or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

3. Sample Preparation:

  • Derivatization (if necessary): Aminophenols may require derivatization (e.g., silylation) to improve their volatility and thermal stability for GC analysis.

  • Standard and Sample Preparation: Prepare stock and working standard solutions in a suitable volatile solvent. Prepare sample solutions by extracting the analyte and performing any necessary cleanup steps.

4. Method Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, with adjustments appropriate for the GC-MS technique.

UV-Vis Spectrophotometric Method for Aminophenol Analysis

This protocol describes a general spectrophotometric method for the quantification of aminophenols.[3]

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Method:

  • Reagent Preparation: Prepare a color-forming reagent that reacts with the aminophenol to produce a colored complex with a specific maximum absorbance wavelength (λmax).

  • Standard Preparation: Prepare a series of standard solutions of the aminophenol.

  • Sample Preparation: Prepare the sample solution and treat it with the color-forming reagent under the same conditions as the standards.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a reagent blank.

3. Method Validation Parameters:

  • Linearity: Establish a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Accuracy: Determine the recovery of the analyte from spiked samples.

  • Precision: Assess the repeatability of the measurements.

  • LOD and LOQ: Calculate based on the standard deviation of the blank and the slope of the calibration curve.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data for the same study, for instance, when transferring a method between laboratories or when comparing a new method to an established one. The goal is to ensure that the data generated by the different methods are comparable.[7]

Experimental Protocol for Cross-Validation

This protocol is based on the principles outlined in the ICH guidelines.[8]

1. Objective: To compare the performance of two analytical methods (Method A and Method B) for the quantification of this compound.

2. Experimental Design:

  • Sample Selection: A minimum of three batches of the test material should be analyzed. A set of quality control (QC) samples at low, medium, and high concentrations should be prepared.

  • Analysis: Each sample and QC should be analyzed in replicate (e.g., n=6) by both Method A and Method B.

  • Data Collection: Record the individual results, mean, standard deviation, and relative standard deviation for each method.

3. Acceptance Criteria:

  • The mean results obtained by the two methods should not be statistically different. This can be assessed using appropriate statistical tests, such as a t-test.

  • The precision of the two methods should be comparable.

Mandatory Visualization

Below is a Graphviz diagram illustrating the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective & Scope select_methods Select Methods for Comparison (Method A & Method B) define_objective->select_methods establish_protocol Establish Cross-Validation Protocol select_methods->establish_protocol define_acceptance Define Acceptance Criteria establish_protocol->define_acceptance prepare_samples Prepare Identical Sample Sets (QCs & Batches) define_acceptance->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B collect_data Collect & Tabulate Data analyze_A->collect_data analyze_B->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_criteria Compare Results to Acceptance Criteria stat_analysis->compare_criteria pass Methods are Equivalent compare_criteria->pass Pass fail Investigate Discrepancies compare_criteria->fail Fail report Generate Final Report pass->report fail->establish_protocol Revise Protocol fail->analyze_A Re-analyze fail->analyze_B Re-analyze

Caption: Workflow for Cross-Validation of Analytical Methods.

References

Comparative study of synthetic methodologies for N-substituted aminophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted aminophenols are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto the nitrogen atom of aminophenols allows for the fine-tuning of their biological and chemical properties. This guide provides a comparative analysis of the most prevalent synthetic methodologies for achieving N-alkylation and N-arylation of aminophenols, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Methodologies

The choice of synthetic route to N-substituted aminophenols is governed by factors such as the desired substituent (alkyl or aryl), substrate scope, functional group tolerance, and reaction conditions. Below is a summary of the key methods compared in this guide.

MethodologyN-SubstituentTypical ReagentsCatalystKey AdvantagesKey Disadvantages
Buchwald-Hartwig Amination ArylAryl halides/triflates, AminePalladium complexes with phosphine ligandsBroad substrate scope, high yields, good functional group tolerance.[1]Expensive and air-sensitive catalysts/ligands, potential for heavy metal contamination.[1]
Ullmann Condensation ArylAryl halides, AmineCopper salts or complexesCost-effective catalyst, suitable for large-scale synthesis.[2]Often requires harsh reaction conditions (high temperatures), limited substrate scope compared to palladium-catalyzed methods.[2][3]
Reductive Amination AlkylAldehydes or ketones, Reducing agentNone or acid/base catalystMild reaction conditions, readily available starting materials, avoids over-alkylation.[4][5][6]Limited to the synthesis of N-alkylaminophenols.
Nucleophilic Aromatic Substitution (SNAr) Aryl/AlkylActivated aryl halides, AminesNone or baseSimple procedure, no metal catalyst required.Limited to electron-deficient aryl halides, may require harsh conditions.[7][8]

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic methodology, including typical reaction conditions, quantitative data, and step-by-step experimental protocols.

Buchwald-Hartwig Amination: The Workhorse of N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] Its broad applicability and high efficiency make it a favored method for the N-arylation of aminophenols.

General Reaction Scheme:

Aminophenol Aminophenol Product N-Aryl Aminophenol Aminophenol->Product ArylHalide Aryl Halide/Triflate ArylHalide->Product PdCatalyst Pd Catalyst (e.g., Pd(OAc)2) PdCatalyst->Product Ligand Ligand (e.g., BrettPhos) Ligand->Product Base Base (e.g., NaOt-Bu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General workflow for Buchwald-Hartwig N-arylation of aminophenols.

Quantitative Data for Buchwald-Hartwig N-Arylation of 3-Aminophenol:

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluene0.2 (BrettPhos precatalyst)BrettPhosNaOt-Bu1,4-Dioxane901.398
4-Bromobenzonitrile0.2 (BrettPhos precatalyst)BrettPhosNaOt-Bu1,4-Dioxane901.395
2-Bromotoluene0.2 (BrettPhos precatalyst)BrettPhosNaOt-Bu1,4-Dioxane901.392
4-Chloroanisole0.2 (BrettPhos precatalyst)BrettPhosK₂CO₃t-BuOH1101.396

Data sourced from publications focusing on palladium-catalyzed C-N coupling reactions.[9][10][11]

Detailed Experimental Protocol: N-Arylation of 3-Aminophenol [10]

  • Preparation: An oven-dried Schlenk tube is charged with the BrettPhos precatalyst (0.2 mol%), sodium tert-butoxide (1.4 mmol), and 3-aminophenol (1.2 mmol).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: The aryl halide (1.0 mmol) and 1,4-dioxane (2.0 mL) are added under argon.

  • Reaction: The reaction mixture is stirred at 90 °C for the time indicated in the table above.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl aminophenol.

Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[2] While often requiring higher temperatures than palladium-catalyzed methods, modern advancements have led to milder reaction conditions.

General Reaction Scheme:

Aminophenol Aminophenol Product N-Aryl Aminophenol Aminophenol->Product ArylHalide Aryl Halide ArylHalide->Product CuCatalyst Cu Catalyst (e.g., CuI) CuCatalyst->Product Ligand Ligand (optional) Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for Ullmann N-arylation of aminophenols.

Quantitative Data for Copper-Catalyzed N-Arylation of 2-Aminophenol:

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodobenzene10 (CuI)20 (2-Aminophenol)K₂CO₃1,4-Dioxane1102495
1-Iodo-4-methoxybenzene10 (CuI)20 (2-Aminophenol)K₂CO₃1,4-Dioxane1102492
1-Iodo-4-nitrobenzene10 (CuI)20 (2-Aminophenol)K₂CO₃DMF802470
1-Bromo-4-nitrobenzene10 (CuI)20 (2-Aminophenol)K₂CO₃DMF802465

Data sourced from studies on copper-catalyzed N-arylation.[9][12]

Detailed Experimental Protocol: N-Arylation of 2-Aminophenol [9]

  • Preparation: A screw-capped vial is charged with CuI (10 mol%), potassium carbonate (2.0 mmol), and 2-aminophenol (1.2 mmol).

  • Reagent Addition: The aryl halide (1.0 mmol) and 1,4-dioxane or DMF (2.0 mL) are added.

  • Reaction: The vial is sealed and the mixture is stirred at the specified temperature for 24 hours.

  • Work-up: After cooling, the mixture is diluted with ethyl acetate, filtered, and the filtrate is washed with brine.

  • Purification: The organic layer is dried over sodium sulfate, concentrated, and the residue is purified by column chromatography.

Reductive Amination: A Versatile Route to N-Alkylaminophenols

Reductive amination is a highly efficient one-pot procedure for the N-alkylation of aminophenols using aldehydes or ketones in the presence of a reducing agent.[4][5] This method is particularly advantageous as it avoids the common issue of over-alkylation.

General Reaction Scheme:

Aminophenol Aminophenol Product N-Alkyl Aminophenol Aminophenol->Product AldehydeKetone Aldehyde or Ketone AldehydeKetone->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Solvent Solvent (e.g., Methanol) Solvent->Product

Caption: General workflow for reductive amination of aminophenols.

Quantitative Data for Reductive Amination of Aminophenols:

AminophenolAldehydeReducing AgentSolventTime (h)Yield (%)
2-AminophenolBenzaldehydeNaBH₄Methanol198.3
2-Aminophenol2-HydroxybenzaldehydeNaBH₄Methanol190.7
2-Aminophenol4-MethoxybenzaldehydeNaBH₄Methanol194.5
4-AminophenolBenzaldehydeNaBH₄Methanol196.7

Data sourced from a study on selective alkylation of aminophenols.[4][13]

Detailed Experimental Protocol: N-Benzylation of 2-Aminophenol [4]

  • Imine Formation: To a stirred solution of 2-aminophenol (3 mmol) in methanol (20 mL), benzaldehyde (3 mmol) is added, and the solution is stirred for 1 hour at room temperature.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (6 mmol) is added portion-wise.

  • Stirring: The mixture is stirred for an additional hour at room temperature.

  • Quenching and Extraction: The reaction is quenched by the addition of water (30 mL) and extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the N-benzyl aminophenol.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic aromatic substitution offers a direct route for the N-arylation or N-alkylation of aminophenols, particularly when the aryl halide is activated by electron-withdrawing groups.[7][8] This method avoids the use of metal catalysts but is limited in its substrate scope.

General Reaction Scheme:

Aminophenol Aminophenol Product N-Aryl Aminophenol Aminophenol->Product ArylHalide Activated Aryl Halide ArylHalide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for SNAr of aminophenols.

Quantitative Data for SNAr of 2-Aminophenol with Nitro-Activated Aryl Halides:

Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1-Chloro-4-nitrobenzeneK₂CO₃DMF1101286 (N-arylation)
1-Chloro-4-nitrobenzeneK₂CO₃DMF/H₂O801274 (O-arylation)

Data sourced from a study on selective N- and O-arylation of 2-aminophenol.[12]

Detailed Experimental Protocol: N-Arylation of 2-Aminophenol via SNAr [12]

  • Preparation: A mixture of 2-aminophenol (1.2 mmol), 1-chloro-4-nitrobenzene (1.0 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is prepared in a sealed tube.

  • Reaction: The mixture is heated at 110 °C for 12 hours.

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Conclusion

The synthesis of N-substituted aminophenols can be achieved through several effective methodologies. The Buchwald-Hartwig amination stands out for its broad scope in N-arylation, while the Ullmann condensation offers a more economical, copper-catalyzed alternative. For N-alkylation, reductive amination is a mild and highly selective method. Nucleophilic aromatic substitution provides a metal-free option, albeit for a more limited range of substrates. The choice of the optimal method will depend on the specific target molecule, available resources, and desired reaction scale. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

Establishing the Novelty of 3-(Cyclobutylamino)phenol in Patent and Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive analysis of patent and scientific databases reveals that 3-(Cyclobutylamino)phenol is a novel chemical entity, with no prior disclosures of its synthesis or properties. This guide presents a comparative analysis of this compound against structurally related compounds found in the literature, highlighting its unique characteristics and potential applications.

Researchers and professionals in drug development and chemical synthesis will find valuable insights into the patent landscape surrounding aminophenol derivatives. This guide provides a detailed examination of existing patents and scientific publications to establish a clear case for the novelty of this compound.

Workflow for Establishing Novelty

A systematic approach was undertaken to verify the novelty of this compound. The workflow, depicted below, involved a multi-tiered search strategy encompassing patent databases, chemical registries, and the broader scientific literature.

G cluster_0 Patent Search cluster_1 Chemical Database Search cluster_2 Scientific Literature Review p1 Initial Search: 'this compound' p2 Broadened Search: 'Cyclobutylamino' + 'Phenol' p1->p2 p3 Substructure Search: Aminophenol Derivatives p2->p3 novelty Conclusion: Novelty Established p3->novelty db1 CAS REGISTRY db2 PubChem db1->db2 db3 Reaxys db2->db3 db4 Beilstein db3->db4 db4->novelty lit1 Synthesis of Aminophenols lit2 Biological Activity of Cycloalkylamines lit1->lit2 lit2->novelty start Define Target Compound: This compound start->p1 start->db1 start->lit1 report Generate Comparison Guide novelty->report

Figure 1: A flowchart illustrating the systematic process for verifying the novelty of this compound.

Comparison with Patented Alternatives

While this compound itself is not disclosed, several patents claim structurally related compounds. A comparative summary is presented below.

Compound Patent/Publication Key Application/Finding Structural Difference from Target
4-Cyclobutylamino-2-methyl-phenolUS7204861B2Component in hair coloring compositionsIsomeric position (para vs. meta), additional methyl group
5-Cyclobutylamino-2-methyl-phenolUS7204861B2Component in hair coloring compositionsIsomeric position (meta vs. meta), different substitution pattern
4-amino-3-(cyclopropylamino)phenolUS10085984B2Intermediate for metalloenzyme inhibitorsCyclopropyl instead of cyclobutyl group, additional amino group
N-(cyclobutyl...)-...-phenol moietyScientific Literature (MKK4 Inhibitors)The acidity of the phenol is crucial for biological activityPart of a larger, more complex molecule

This analysis demonstrates that while the core components of a cyclobutylamino group and a phenol ring have been explored, their specific arrangement as in this compound is unique.

Potential Signaling Pathway Involvement

Given the structural similarity of aminophenol derivatives to known bioactive molecules, this compound could potentially interact with various signaling pathways. One such hypothetical pathway, based on the activity of related compounds, is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is often implicated in cellular processes relevant to drug discovery.

G cluster_pathway Hypothetical MAPK Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation, etc.) transcription->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->mek

Head-to-Head Comparison: 3-(Cyclobutylamino)phenol Analogue Shows Promise as a μ-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The μ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine and is also central to the addictive properties of these drugs.[1] Antagonists of this receptor are crucial for treating opioid overdose and addiction.[2][3][4] This comparison focuses on the inhibitory activity of these compounds at the MOR, utilizing data from in vitro pharmacological assays.

Quantitative Comparison of MOR Antagonists

The inhibitory activity of a compound at a receptor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency. The data presented below is collated from publicly available research.

CompoundClassμ-Opioid Receptor (MOR) Binding Affinity (Ki)
3-[3-(Phenalkylamino)cyclohexyl]phenol Analogue Investigational MOR AntagonistData not yet publicly available in the form of a specific Ki value. However, studies show a significant, concentration-dependent inhibition of agonist-induced activity.[5][6]
Naltrexone Known MOR Antagonist~0.2 - 1.0 nM[7]
Naloxone Known MOR Antagonist~1 - 2 nM

While a direct quantitative comparison for the 3-[3-(phenalkylamino)cyclohexyl]phenol analogue is pending the publication of specific Ki values, initial studies have demonstrated its clear antagonist properties at the MOR. Research has shown that at higher concentrations, these compounds can reduce the stimulation of the receptor by the potent agonist DAMGO by 52% to 75%.[5][6] This indicates a significant competitive interaction at the receptor binding site.

Experimental Protocols

The determination of binding affinity and functional antagonism at the μ-opioid receptor relies on well-established in vitro assays. The two key experimental protocols are the radioligand binding assay and the GTPγS binding assay.

[³H]-DAMGO Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor. It measures the ability of the unlabeled compound to compete with a radiolabeled ligand ([³H]-DAMGO), a selective MOR agonist, for binding to the receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the μ-opioid receptor (e.g., CHO-K1 cells stably expressing the human MOR or rat brain tissue).

  • Incubation: A constant concentration of [³H]-DAMGO and varying concentrations of the unlabeled test compound (e.g., 3-[3-(phenalkylamino)cyclohexyl]phenol analogue, naltrexone, or naloxone) are incubated with the prepared membranes in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist. Antagonists are evaluated by their ability to inhibit the agonist-induced increase in [³⁵S]-GTPγS binding.

Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes expressing the μ-opioid receptor are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a MOR agonist (e.g., DAMGO) in the presence of varying concentrations of the test antagonist. The reaction mixture also contains GDP and the non-hydrolyzable GTP analogue, [³⁵S]-GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]-GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis: The ability of the antagonist to inhibit the DAMGO-stimulated [³⁵S]-GTPγS binding is quantified to determine its potency (IC50).

Signaling Pathway and Experimental Workflow

The μ-opioid receptor signals through a canonical G-protein coupled receptor pathway. The following diagrams illustrate this pathway and the general workflow of a competition binding experiment.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., DAMGO, Morphine) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds & Activates Antagonist Antagonist (e.g., 3-[3-(phenalkylamino)cyclohexyl]phenol, Naltrexone, Naloxone) Antagonist->MOR Binds & Blocks G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability Analgesia cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: μ-Opioid Receptor Signaling Pathway.

Competition_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Membranes with MOR Incubate Incubate Membranes, [³H]-DAMGO, and Test Compound Membranes->Incubate Radioligand Prepare [³H]-DAMGO (Radiolabeled Agonist) Radioligand->Incubate Test_Compound Prepare Test Compound (Unlabeled Antagonist) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting of Bound Radioactivity Wash->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze

Caption: Competition Binding Assay Workflow.

Conclusion

The 3-[3-(phenalkylamino)cyclohexyl]phenol analogue represents a promising scaffold for the development of novel μ-opioid receptor antagonists. While direct, quantitative comparisons of binding affinity with established drugs like naltrexone and naloxone await further research and data publication, the initial findings from functional assays strongly support its antagonist activity. The detailed experimental protocols and pathway diagrams provided here offer a framework for researchers and drug development professionals to understand the evaluation and mechanism of action of such compounds. Further investigation into this and related analogues is warranted to fully characterize their pharmacological profile and potential therapeutic applications.

References

A Comparative Guide to the In Vitro Efficacy of 3-(Cyclobutylamino)phenol and Structurally Related Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro efficacy of 3-(Cyclobutylamino)phenol. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the in vitro performance of structurally similar aminophenol derivatives. The presented data, experimental protocols, and proposed signaling pathways are based on published research on these related molecules and serve as a predictive framework for the potential biological activities of this compound.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro efficacy of various aminophenol derivatives that share structural similarities with this compound. These compounds have been evaluated for a range of biological activities, including receptor binding, enzyme inhibition, and cytotoxicity.

Table 1: Receptor Binding and Functional Activity of Aminophenol Derivatives
Compound/ClassTargetAssay TypeKey FindingsReference
3-[3-(Phenalkylamino)cyclohexyl]phenols µ-Opioid Receptor (MOR)[3H]DAMGO Binding AssayDisplaced [3H]DAMGO binding in a concentration-dependent manner, indicating affinity for MOR.[1]
µ-Opioid Receptor (MOR)[35S]GTPγS Functional AssayDecreased DAMGO-stimulated [35S]GTPγS binding, suggesting antagonist activity.[1]
Table 2: Antioxidant and Cytotoxic Activities of Aminophenol Derivatives
Compound/ClassActivityAssay TypeKey Findings (IC50 / EC50 / MIC)Reference
o-Aminophenol Derivatives AntioxidantDPPH Radical ScavengingSC50 values ranging from 18.95 to 34.26 µg/mL.[2][3]
AntioxidantReducing Power AssayEC50 values ranging from 4.00 to 11.25 µg/mL.[2][3]
AntimicrobialMicrobroth DilutionMIC values ranging from 100 to 200 µg/mL against various bacterial and fungal strains.[2][3]
CytotoxicityMTT AssayIC50 values from 29.46 to 80.02 µg/mL against KB, HepG2, A549, and MCF7 cancer cell lines.[2][3]
p-Alkylaminophenols AntiproliferativeMTT AssayPotency increased with longer alkyl chain lengths.[4]
Alkylamino Phenol Derivative (THTMP) CytotoxicityMTT AssayIC50 values of 87.92 µM (MCF7) and 172.51 µM (SK-BR3).[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can serve as a reference for designing in vitro studies to validate the efficacy of this compound.

Radioligand Binding Assay ([3H]DAMGO)

This assay is used to determine the binding affinity of a compound to the µ-opioid receptor (MOR).

  • Membrane Preparation : Membranes are prepared from cells expressing the µ-opioid receptor.

  • Incubation : Membranes are incubated with the radioligand [3H]DAMGO and varying concentrations of the test compound.

  • Separation : Bound and free radioligand are separated by rapid filtration.

  • Detection : The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Analysis : The data is analyzed to determine the inhibitory concentration (IC50) of the test compound, which reflects its binding affinity.[1]

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound at G-protein coupled receptors, such as the MOR.

  • Membrane Preparation : As in the binding assay, membranes from cells expressing the receptor are used.

  • Incubation : Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, an agonist (e.g., DAMGO), and the test compound.

  • Stimulation : Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS.

  • Separation and Detection : The amount of bound [35S]GTPγS is measured by liquid scintillation counting.

  • Analysis : An increase in [35S]GTPγS binding indicates agonist activity, while a decrease in agonist-stimulated binding suggests antagonist activity.[1]

MTT Assay for Cytotoxicity and Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[4]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[5][6]

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the in vitro evaluation of aminophenol derivatives.

G cluster_receptor MOR Signaling Aminophenol Aminophenol MOR MOR Aminophenol->MOR Antagonist Binding G_Protein Gαi/o MOR->G_Protein Inhibition Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Reduced Production

Caption: Potential antagonistic signaling of an aminophenol derivative at the µ-opioid receptor (MOR).

G cluster_workflow In Vitro Cytotoxicity Workflow Start Cell Seeding Treatment Compound Incubation Start->Treatment Assay MTT Assay Treatment->Assay Measurement Absorbance Reading Assay->Measurement Analysis IC50 Determination Measurement->Analysis End Results Analysis->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

G cluster_pathway Potential EGFR Inhibition Pathway Aminophenol Aminophenol EGFR EGFR Aminophenol->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inhibition of Apoptosis Apoptosis Akt->Apoptosis Promotion of

Caption: A proposed mechanism for inducing apoptosis via EGFR signaling inhibition by an aminophenol derivative.

References

Orthogonal Methods for Structural Confirmation of 3-(Cyclobutylamino)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The unequivocal structural elucidation of a chemical entity is a cornerstone of chemical research and drug development. Relying on a single analytical technique can be fraught with ambiguity. Therefore, employing a suite of orthogonal methods—uncorrelated analytical techniques that measure different properties of a molecule—is the gold standard for structure confirmation. This guide provides a comparative overview of key orthogonal methods for confirming the structure of 3-(Cyclobutylamino)phenol, a substituted phenol derivative. The data presented herein is representative for a molecule with this structure, based on established principles of analytical chemistry.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized molecule like this compound, utilizing orthogonal analytical techniques.

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure & Composition cluster_3 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR XRay X-ray Crystallography Purification->XRay If crystalline solid EA Elemental Analysis Purification->EA StructureConfirmed Structure Confirmed NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed XRay->StructureConfirmed EA->StructureConfirmed

Figure 1. Workflow for the orthogonal structural confirmation of this compound.

Comparison of Orthogonal Analytical Techniques

The following table summarizes the expected quantitative data from various analytical techniques for this compound.

Analytical Technique Parameter Expected Data for this compound (C₁₀H₁₃NO) Information Provided
¹H NMR Chemical Shift (δ)~9.0-10.0 ppm (s, 1H, -OH), ~6.9-7.2 ppm (m, 1H, Ar-H), ~6.2-6.5 ppm (m, 3H, Ar-H), ~3.8-4.2 ppm (m, 1H, N-CH), ~3.5-3.8 ppm (br s, 1H, -NH), ~2.2-2.5 ppm (m, 2H, cyclobutyl-CH₂), ~1.8-2.1 ppm (m, 2H, cyclobutyl-CH₂), ~1.6-1.8 ppm (m, 2H, cyclobutyl-CH₂)Proton environment, connectivity (via coupling)
¹³C NMR Chemical Shift (δ)~158 ppm (C-OH), ~148 ppm (C-NH), ~130 ppm (Ar-CH), ~108 ppm (Ar-CH), ~105 ppm (Ar-CH), ~101 ppm (Ar-CH), ~52 ppm (N-CH), ~31 ppm (cyclobutyl-CH₂), ~15 ppm (cyclobutyl-CH₂)Carbon skeleton
Mass Spectrometry (HRMS) m/z[M+H]⁺: 176.1070High-resolution molecular weight, elemental formula confirmation
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3400-3200 (O-H, N-H stretching), ~3100-3000 (Ar C-H stretching), ~2950-2850 (Aliphatic C-H stretching), ~1600, 1500 (C=C aromatic ring stretching), ~1250 (C-O stretching), ~1200 (C-N stretching)Presence of functional groups
X-ray Crystallography Crystal System, Space Group, Unit Cell DimensionsData is dependent on crystal packing and not predictable.Unambiguous 3D structure, stereochemistry, and intermolecular interactions in the solid state.
Elemental Analysis % CompositionC: 73.59%, H: 8.03%, N: 8.58%, O: 9.80%Empirical formula confirmation

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃) in an NMR tube. The spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to further confirm proton-proton and proton-carbon correlations, respectively.

2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high-resolution measurement provides a highly accurate mass-to-charge ratio, which can be used to confirm the elemental composition.

3. Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-IR Spectroscopy: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR (Fourier-Transform Infrared) spectrometer. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

4. X-ray Crystallography

  • Single-Crystal X-ray Diffraction: This technique requires a single, high-quality crystal of the compound. A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined, providing an absolute 3D structure of the molecule.

5. Elemental Analysis

  • Combustion Analysis: A precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The percentages of carbon, hydrogen, and nitrogen in the sample are then calculated, which are compared to the theoretical values for the proposed molecular formula.

Conclusion

The structural confirmation of this compound is best achieved through a multi-technique, orthogonal approach. While NMR and high-resolution mass spectrometry provide the core information regarding the carbon-hydrogen framework and molecular formula, infrared spectroscopy confirms the presence of key functional groups. For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive method. Elemental analysis serves as a fundamental check of the empirical formula. The collective data from these independent methods provides a high degree of confidence in the assigned structure.

Safety Operating Guide

Proper Disposal Procedures for 3-(Cyclobutylamino)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 3-(Cyclobutylamino)phenol, a critical aspect of laboratory safety and chemical handling. The following procedural guidance is designed to ensure the safe and compliant management of waste containing this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. As a substituted phenol, it should be handled with the same precautions as phenol itself, which is toxic and corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber or neoprene), and chemical splash goggles. A face shield may be necessary for procedures with a high risk of splashing.

  • Ventilation: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Waste Classification and Segregation

Waste containing this compound must be treated as hazardous waste . Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels.

    • Aqueous Liquid Waste: Solutions of this compound in water or buffers.

    • Non-halogenated Organic Solvent Waste: Solutions of this compound in flammable organic solvents (e.g., ethanol, methanol).

    • Halogenated Organic Solvent Waste: Solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform).

    • Sharps Waste: Contaminated needles, syringes, and other sharp objects.

Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").

  • Keep the container sealed when not in use.

  • When the container is full, arrange for pickup by a licensed hazardous waste disposal contractor.

2. Liquid Waste Disposal:

  • Collect aqueous and organic solvent waste in separate, compatible, and shatter-proof containers.

  • Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name and approximate concentration of this compound, the solvent system (e.g., "Aqueous," "Methanol"), and the associated hazards.

  • Do not overfill waste containers; leave at least 10% headspace to allow for expansion.

  • Keep containers tightly sealed and stored in secondary containment.

  • Arrange for pickup by a licensed hazardous waste disposal contractor. Do not pour any waste containing this compound down the drain.

3. Sharps Disposal:

  • Place all sharps contaminated with this compound in a designated, puncture-resistant sharps container.

  • Label the container with "Hazardous Waste," "Sharps," and the chemical contaminant "this compound."

  • Once the container is full, seal it and arrange for disposal through a licensed hazardous waste contractor.

Quantitative Data for Phenolic Waste

ParameterValueRegulatory Body
EPA Reportable Quantity (RQ) 1,000 pounds (454 kg)[1][2][3][4]U.S. Environmental Protection Agency (EPA)
OSHA Permissible Exposure Limit (PEL) 5 ppm (8-hour TWA)[1][2]Occupational Safety and Health Administration (OSHA)
NIOSH Recommended Exposure Limit (REL) 5 ppm (10-hour TWA)National Institute for Occupational Safety and Health (NIOSH)

TWA: Time-Weighted Average

Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste

This protocol is intended for the neutralization of small volumes (less than 1 liter) of dilute (<1%) aqueous waste containing this compound for the purpose of cleaning laboratory glassware prior to final rinsing. Concentrated or large volumes of waste must be disposed of via a licensed hazardous waste contractor.

Materials:

  • Dilute aqueous this compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, gloves, chemical splash goggles, face shield)

  • Beaker or flask large enough to hold the waste with room for stirring and additions

  • Ice bath

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the beaker or flask containing the waste on a stir plate within an ice bath to control any exothermic reaction.

  • Initial pH Measurement: Place a stir bar in the waste solution and begin gentle stirring. Measure and record the initial pH of the solution. Phenolic solutions are typically acidic.

  • Neutralization: Slowly add 1 M NaOH solution dropwise to the stirring waste. Monitor the pH continuously with a pH meter or periodically with pH strips.

  • pH Adjustment: Continue adding NaOH until the pH of the solution is between 6.0 and 8.0. Be cautious, as the neutralization reaction can generate heat.

  • Final Disposal of Rinsate: Once neutralized, this solution can be used to rinse glassware. The final rinsate should be collected as hazardous aqueous waste. Do not dispose of the neutralized solution down the drain unless permitted by your institution's environmental health and safety office and local regulations. [5][6][7]

  • Container Rinsing: The now-rinsed glassware should be washed with soap and water and then rinsed with deionized water.

Disposal Workflow for this compound Waste

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow Disposal Workflow for this compound Waste start Waste Generation waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Pipette Tips, etc.) waste_type->solid Solid aqueous Aqueous Liquid Waste waste_type->aqueous Liquid (Aqueous) organic Organic Solvent Waste waste_type->organic Liquid (Organic) sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container aqueous_container Labeled Aqueous Hazardous Waste Container aqueous->aqueous_container organic_container Labeled Organic Solvent Hazardous Waste Container organic->organic_container sharps_container Labeled Sharps Hazardous Waste Container sharps->sharps_container disposal Arrange for Pickup by Licensed Hazardous Waste Contractor solid_container->disposal aqueous_container->disposal organic_container->disposal sharps_container->disposal

References

Essential Safety and Operational Guide for 3-(Cyclobutylamino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Cyclobutylamino)phenol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Damage: Likely to cause skin irritation and serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3]

  • Mutagenicity: Some phenolic compounds are suspected of causing genetic defects.[2]

Engineering Controls

To minimize exposure, all work with this compound should be conducted in a well-ventilated area.

Control MeasureSpecification
Ventilation Use a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Containment For procedures with a high risk of aerosol generation, a glove box or other closed system should be considered.
Safety Equipment An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The required PPE is summarized in the table below.

Body PartPPE Specification
Hands Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is recommended.[5][6] Gloves should be inspected before use and changed frequently, especially if contaminated.[7]
Eyes/Face Chemical safety goggles and a face shield are required to protect against splashes.[5][8]
Body A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[4][9] For larger quantities or high-risk operations, a chemical-resistant apron or suit should be worn.[5]
Respiratory If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5][10]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Don PPE decon Decontamination handling->decon Work Complete storage Storage handling->storage Store Unused Chemical disposal Waste Disposal decon->disposal Segregate Waste

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[4]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • Dispense the chemical carefully to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.[3]

  • Decontamination:

    • Wipe down the work surface with an appropriate decontaminating solution (e.g., a mild detergent solution) followed by 70% ethanol.[4]

    • Decontaminate all equipment that has come into contact with the chemical.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, paper towels, and other disposable materials.[12]
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[11][12]
Empty Containers Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal in the appropriate waste stream.

Hierarchy of Hazard Controls

elimination Elimination substitution Substitution engineering Engineering Controls admin Administrative Controls ppe PPE

Caption: Hierarchy of controls for managing chemical hazards.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For large spills, contact the institution's environmental health and safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.